molecular formula C7H3BrCl2O2 B1330514 4-Bromo-3,5-dichlorobenzoic acid CAS No. 117738-75-7

4-Bromo-3,5-dichlorobenzoic acid

Cat. No.: B1330514
CAS No.: 117738-75-7
M. Wt: 269.9 g/mol
InChI Key: KVYHYUJRKYXVRG-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrCl2O2 and its molecular weight is 269.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYHYUJRKYXVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307315
Record name 4-bromo-3,5-dichlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117738-75-7
Record name 4-Bromo-3,5-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117738-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3,5-dichlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3,5-dichlorobenzoic acid

This compound is a polyhalogenated aromatic carboxylic acid, a class of compounds that serves as a cornerstone in the synthesis of complex organic molecules. Its strategic importance for researchers, particularly in the fields of drug discovery and agrochemical development, lies in its trifunctional nature. The molecule possesses a carboxylic acid group amenable to a wide range of transformations, alongside three halogen atoms—one bromine and two chlorines—that offer distinct and sequential reactivity in cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, designed for professionals who require a deep understanding of its properties to leverage its synthetic potential. While direct experimental literature on this specific molecule is not abundant, this document synthesizes available data, established chemical principles, and comparative analysis with closely related analogs to provide a robust and practical profile.

Section 1: Core Physicochemical and Identity Parameters

Accurate identification and understanding of fundamental physical properties are critical for the successful application of any chemical reagent. These parameters govern everything from reaction stoichiometry and solvent selection to purification and storage.

Chemical Identity

The foundational identity of this compound is established by several key international identifiers.

ParameterValueReference
CAS Number 117738-75-7[1]
Molecular Formula C₇H₃BrCl₂O₂[2]
Molecular Weight 269.91 g/mol [2][3]
IUPAC Name This compound[2]
InChI 1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)[4]
InChIKey KVYHYUJRKYXVRG-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O[4]
Physical Properties

The physical state and solubility are crucial for handling and reaction setup. Notably, a definitive melting point is not consistently reported in major chemical databases, which is common for specialized reagents. Therefore, a comparison with structural analogs is provided for context.

PropertyObservation / ValueNotes
Appearance Off-white to pale yellow solidTypical appearance for this class of compound.
Melting Point Not consistently reported.For context, 3,5-dichlorobenzoic acid melts at 189 °C[5], and 4-bromobenzoic acid melts at 251 °C.[6] The melting point is expected to be in this range.
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO.The carboxylic acid moiety enhances solubility in polar solvents.
pKa Not experimentally determined.Expected to be a moderately strong acid due to the inductive electron-withdrawing effects of the three halogen substituents.

Section 2: Synthesis and Analytical Workflow

A logical workflow for acquiring and validating this compound involves a plausible synthetic route followed by rigorous purification and multi-faceted analytical characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start 3,5-Dichloroaniline step1 Bromination (Br₂, Acetic Acid) start->step1 step2 Diazotization (NaNO₂, HCl) step1->step2 step3 Sandmeyer Reaction (CuCN) step2->step3 step4 Nitrile Hydrolysis (H₂SO₄, H₂O) step3->step4 purify Purification (Recrystallization) step4->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Confirm Structure & Purity ms Mass Spectrometry (HRMS) purify->ms Confirm Mass & Isotopic Pattern ir IR Spectroscopy purify->ir Confirm Functional Groups final Verified Product: This compound

Fig 1: Proposed workflow for synthesis and characterization.
Representative Synthesis Protocol

Objective: To synthesize this compound from 3,5-dichloroaniline.

Step 1: Bromination of 3,5-dichloroaniline

  • Dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with aqueous sodium hydroxide to precipitate the product, 4-bromo-3,5-dichloroaniline.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Conversion to 4-Bromo-3,5-dichlorobenzonitrile (Sandmeyer Reaction)

  • Prepare a solution of hydrochloric acid and water. Cool to 0 °C and add the 4-bromo-3,5-dichloroaniline from the previous step.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature between 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours, then heat gently to 50-60 °C for 1 hour to ensure completion.

  • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 3: Hydrolysis to this compound

  • Combine the crude 4-bromo-3,5-dichlorobenzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux (approx. 120-140 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid carboxylic acid will precipitate. Filter the product, wash extensively with cold water to remove residual acid, and dry.

Step 4: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or acetic acid/water mixture.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the final product under vacuum to a constant weight.

Section 3: Analytical Profile and Characterization

Without readily available published spectra, the structural confirmation of this compound relies on a predictive and comparative approach, leveraging the known spectral characteristics of its functional groups and structural analogs.

Spectroscopic Data (Predicted and Comparative)
TechniquePredicted Features for this compoundComparative Data from Analogs
¹H NMR A single peak (singlet) in the aromatic region (δ ~8.0-8.2 ppm) integrating to 2H, representing the two chemically equivalent protons at C2 and C6. A very broad singlet for the carboxylic acid proton (δ >12 ppm).For 3,5-dichlorobenzoic acid, the C2/C6 protons appear at δ 7.85 ppm and the C4 proton at δ 7.90 ppm (in DMSO-d₆).[7] The bromine at C4 would likely shift the C2/C6 proton signal further downfield.
¹³C NMR Expect 5 distinct signals: C=O (~165-170 ppm), C1 (~135 ppm), C2/C6 (~130-135 ppm), C3/C5 (~138 ppm), and C4 (~120 ppm).In benzoic acid, C1 is ~130 ppm and C=O is ~168 ppm.[8] Halogen substitution significantly alters these shifts. The C-Cl carbons in 3,5-dichlorobenzoic acid are around 135 ppm.[5]
Mass Spec. Molecular Ion (M⁺): A complex cluster of peaks due to the isotopes of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). The most intense peaks would correspond to [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺.The calculated monoisotopic mass is 267.86935 Da.[4] The isotopic pattern is the most definitive feature for confirmation.
IR Spec. Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹), C-Cl stretch (~750-850 cm⁻¹), and C-Br stretch (~500-650 cm⁻¹).The IR spectrum for 3,5-dichlorobenzoic acid shows a characteristic C=O stretch at 1706 cm⁻¹.[7]
Standard Protocol: Acquiring a ¹³C NMR Spectrum

Rationale: ¹³C NMR spectroscopy is invaluable for confirming the carbon skeleton and the number of unique carbon environments in the molecule, providing direct evidence of its symmetry.

  • Sample Preparation: Accurately weigh 20-30 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Load standard acquisition parameters for a ¹³C experiment.

  • Data Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 scans or more, depending on concentration and instrument sensitivity). A relaxation delay (d1) of 2-5 seconds is standard.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm). Identify and label the chemical shifts of the five expected carbon signals.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bonds, allowing for selective functionalization.[9]

G center This compound r1 Esterification (R-OH, H⁺) center->r1 r2 Amidation (R-NH₂, Coupling Agent) center->r2 r3 Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) center->r3 p1 Ester Derivative r1->p1 p2 Amide Derivative r2->p2 p3 4-Aryl-3,5-dichlorobenzoic acid r3->p3

Fig 2: Key reaction pathways for synthetic derivatization.
Role as a Pharmaceutical and Agrochemical Intermediate

Halogenated benzoic acids are critical precursors for a vast range of active pharmaceutical ingredients (APIs) and crop protection agents.[10][11] The specific substitution pattern of this compound makes it an ideal scaffold for building complex molecules where precise regiochemistry is required. For example, similar structures like 3,5-dichlorobenzoic acid are used in the synthesis of fungicides and the API Alkylresorcinol.[11] The bromo-dichloro arrangement allows for:

  • Selective Suzuki or Buchwald-Hartwig coupling at the C4 position.

  • Amide or ester formation at the carboxylic acid.

  • Further, more forcing, cross-coupling at the C3/C5 positions if required.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To selectively functionalize the C-Br bond by coupling with an arylboronic acid.

  • Reagent Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water.

  • Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C. The reaction can be performed using conventional heating under reflux or in a microwave reactor for accelerated reaction times.

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the 4-aryl-3,5-dichlorobenzoic acid.

Section 5: Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is essential for laboratory safety. The following information is based on data for structurally similar chemicals and general best practices.

GHS Hazard Summary
PictogramGHS ClassHazard Statement
alt text
WarningH302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Safe Handling and Emergency Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

    • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.

Conclusion

This compound is a highly valuable, albeit specialized, building block for chemical synthesis. While comprehensive characterization data in the public domain is limited, its chemical properties can be reliably inferred from its structure and comparison with well-documented analogs. Its key strategic feature is the differential reactivity of its C-Br and C-Cl bonds, which enables selective, stepwise functionalization. By understanding its physicochemical properties, plausible synthetic routes, reactivity profile, and safety requirements, researchers can effectively integrate this powerful intermediate into the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic acid (CAS Number: 117738-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dichlorobenzoic acid, a halogenated aromatic carboxylic acid increasingly recognized for its role as a versatile building block in the synthesis of complex organic molecules. This document delves into the physicochemical properties, spectroscopic profile, and synthetic considerations of this compound. Furthermore, it explores its reactivity, analytical characterization, and established safety and handling protocols. A key focus is placed on its application as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, providing insights for professionals engaged in discovery and process chemistry.

Introduction: A Key Synthetic Intermediate

This compound (CAS: 117738-75-7) is a polysubstituted benzoic acid derivative. Its structure, featuring a carboxylic acid group and three halogen substituents (one bromine and two chlorine atoms), provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable intermediate in medicinal chemistry and agrochemical research, where precise control over molecular architecture is paramount for achieving desired biological activity. The strategic placement of the halogen atoms influences the electronic properties of the benzene ring and offers distinct opportunities for selective chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other derivatizations to build molecular complexity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The properties of this compound are summarized in the table below. These have been compiled from various chemical suppliers and databases. It is typically supplied as an off-white to pale yellow solid.[1]

PropertyValueSource(s)
CAS Number 117738-75-7[2]
Molecular Formula C₇H₃BrCl₂O₂[2]
Molecular Weight 269.91 g/mol [2]
Appearance Off-white to pale yellow solid[1]
Purity Typically ≥95%[2]
Predicted XlogP 3.4[3]

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature. However, based on structurally similar compounds like 3,5-dichlorobenzoic acid, it is expected to have limited solubility in water and better solubility in organic solvents such as ethanol, acetone, and dichloromethane.[4]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the adjacent halogen and carboxylic acid groups.

  • ¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. Distinct signals are expected for the carboxylic acid carbon, the carbon bearing the bromine atom, the carbons bearing the chlorine atoms, the carbons bearing the hydrogens, and the carbon attached to the carboxylic acid group. The chemical shifts of these carbons are influenced by the electronegativity of the substituents. For comparison, the carboxylic acid carbon in similar benzoic acid derivatives typically appears around 165 ppm.[5]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by:

  • A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring protons.

  • C-Cl and C-Br stretching vibrations at lower frequencies.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[6][7] The fragmentation of this compound would likely follow these patterns, leading to characteristic fragment ions.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic workflow for this compound.

This reaction is a standard electrophilic aromatic substitution where the bromine atom is directed to the position para to the carboxylic acid group, which is the most activated position on the ring not already occupied. The reaction conditions would need to be carefully controlled to ensure mono-bromination and avoid the formation of poly-brominated byproducts.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three functional groups:

  • Carboxylic Acid: This group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert it to the more reactive acyl chloride, facilitating reactions with a wide range of nucleophiles.

  • Halogen Substituents: The bromine and chlorine atoms on the aromatic ring are key to its utility as a synthetic intermediate. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the 4-position.

Reactivity cluster_molecule This compound cluster_reactions Potential Transformations Molecule COOH Br Cl Amidation Amidation/Esterification Molecule:f0->Amidation CrossCoupling Cross-Coupling (e.g., Suzuki) Molecule:f1->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule:f2->SNAr less reactive caption Key Reaction Sites

Key reaction sites on this compound.

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Role in Drug Discovery

Halogenated benzoic acids are common starting materials for the synthesis of kinase inhibitors and other targeted therapies in oncology.[4] The structural motif of this compound provides a scaffold that can be elaborated to interact with the active sites of various enzymes. While a specific, marketed drug has not been publicly identified as being directly synthesized from this starting material, its structural features are highly relevant to the construction of molecules with potential biological activity. For instance, it can be envisioned as a precursor for compounds targeting protein kinases, which are pivotal in cellular signaling pathways.

Agrochemical Development

In the agrochemical sector, substituted benzoic acids are precursors to a wide range of herbicides and fungicides.[8] The unique substitution pattern of this compound can be exploited to develop new active ingredients with improved efficacy and selectivity. The presence of multiple halogen atoms can enhance the lipophilicity and metabolic stability of the final product, which are desirable properties for agrochemicals.

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatography
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of benzoic acid derivatives. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is commonly used. Detection is typically performed using a UV detector.

  • Gas Chromatography (GC): For GC analysis, the carboxylic acid group usually requires derivatization to a more volatile ester (e.g., methyl or ethyl ester) to improve chromatographic performance and prevent peak tailing.

Titration

A simple and accurate method for determining the purity of a bulk sample is acid-base titration with a standardized solution of a strong base, such as sodium hydroxide.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If handling large quantities or if dust is generated, respiratory protection may be necessary.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its trifunctional nature, with a carboxylic acid and two types of halogen substituents, offers a rich platform for the construction of complex molecular architectures. While detailed synthetic protocols and specific applications in marketed products are not widely published, its structural features make it a compound of significant interest for researchers in drug discovery and agrochemical development. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for unlocking its full potential in the synthesis of novel, biologically active compounds.

References

An In-Depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic acid: Current Knowledge and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dichlorobenzoic acid, a halogenated aromatic carboxylic acid, represents a potentially valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom and two chlorine atoms on the benzoic acid core—offers a versatile scaffold for the synthesis of complex molecules with tailored electronic and lipophilic properties. Despite its potential, a comprehensive review of the existing scientific literature and chemical databases reveals a notable scarcity of detailed experimental data on its physicochemical properties and established synthetic protocols. This technical guide aims to consolidate the currently available information on this compound, highlight the knowledge gaps, and propose strategic approaches for its synthesis and characterization. By providing a clear overview of what is known and what remains to be explored, this document serves as a foundational resource for researchers interested in harnessing the synthetic potential of this intriguing molecule.

Introduction

Halogenated benzoic acids are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The nature and position of the halogen substituents profoundly influence the reactivity of the aromatic ring and the properties of the resulting derivatives. This compound (Figure 1) is a sparsely documented member of this family, presenting a unique combination of a reactive bromine atom, suitable for cross-coupling reactions, and two chlorine atoms that modulate the steric and electronic environment of the molecule.

This guide provides a structured overview of the known attributes of this compound, addresses the significant gaps in its experimental characterization, and offers expert insights into its potential reactivity and synthetic utility.

Figure 1: Structure of this compound

Physicochemical Properties: A Landscape of Predicted and Inferred Data

A thorough search of scientific databases and supplier catalogs reveals a significant lack of experimentally determined physicochemical data for this compound. While some basic identifiers are established, crucial parameters for experimental design and process development are largely based on predictions and analogies to structurally similar compounds.

Table 1: Summary of Physicochemical Properties

PropertyValue/DescriptionSource/Method
CAS Number 117738-75-7Chemical Abstract Service
Molecular Formula C₇H₃BrCl₂O₂PubChem[1]
Molecular Weight 269.90 g/mol PubChem[1]
Appearance Off-white to pale yellow solidSupplier Data
Melting Point Data not available-
Boiling Point Data not available-
Solubility Inferred to be soluble in polar organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.Analogy to similar compounds[2]
pKa Data not available (Predicted values for similar compounds suggest a pKa in the range of 3-4)Analogy to similar compounds[2]
Predicted XlogP 3.4PubChem[3]

Expert Insights: The absence of experimental data for melting point, boiling point, and pKa is a critical knowledge gap. For a compound of this nature, the melting point is expected to be relatively high, likely exceeding 200°C, due to the crystalline nature of aromatic carboxylic acids and the presence of heavy halogens. The acidity (pKa) will be influenced by the electron-withdrawing nature of the three halogen substituents, likely making it a stronger acid than benzoic acid itself. Experimental determination of these properties is paramount for any serious synthetic or analytical work.

Spectroscopic Characterization: An Interpretive Approach

While no experimentally recorded spectra for this compound are readily available in public databases, an experienced chemist can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the carboxylic acid and halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate chemical shifts for the different carbon atoms:

    • Carboxylic Acid Carbon (C=O): In the range of δ 165-175 ppm.

    • Aromatic Carbons: Six distinct signals are expected. The carbon bearing the carboxylic acid group (C1) and the carbon bearing the bromine (C4) would be quaternary and likely appear at δ 130-140 ppm and δ 120-130 ppm, respectively. The carbons bearing the chlorine atoms (C3 and C5) would be equivalent and likely resonate between δ 130-140 ppm. The two equivalent carbons bearing hydrogen atoms (C2 and C6) would likely appear in the δ 125-135 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and potentially the halogen atoms.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the halogen substituents.

G cluster_reactivity Key Reactive Sites of this compound Molecule This compound Carboxylic_Acid Carboxylic Acid Group (-COOH) Molecule->Carboxylic_Acid Esterification, Amidation, Reduction Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Electrophilic Aromatic Substitution (difficult) Halogens Halogen Substituents (Br, Cl) Molecule->Halogens Nucleophilic Aromatic Substitution (difficult), Cross-Coupling (at C-Br)

Figure 2: Conceptual diagram of the reactive sites of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst.

  • Amidation: Conversion to an amide via an activated intermediate (e.g., an acyl chloride).

  • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Aromatic Ring and Halogen Substituents

The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms and the carboxylic acid group. Conversely, the bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds. The chlorine atoms are generally less reactive in such cross-coupling reactions.

Proposed Synthetic Approach: A Self-Validating Protocol

Given the lack of a published, validated synthesis for this compound, a plausible and robust synthetic route can be designed starting from a readily available precursor. The Sandmeyer reaction, a classic and reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate, is a logical choice.

Proposed Synthesis via Sandmeyer Reaction

G cluster_workflow Proposed Synthesis of this compound Start 4-Amino-3,5-dichlorobenzoic acid Step1 Diazotization (NaNO₂, HBr, H₂O, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Reaction (CuBr, HBr) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 3: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Amino-3,5-dichlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Amino-3,5-dichlorobenzoic acid (1.0 eq) in a mixture of HBr (48%, 3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should be monitored (e.g., by testing for the absence of the starting amine with a starch-iodide paper test for excess nitrous acid).

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuBr (1.2 eq) in HBr (48%, 2.0 eq) with gentle heating, then cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and collect the crude product by vacuum filtration.

    • Wash the solid with cold water.

    • For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum to yield this compound.

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry, and the data compared with the predicted values.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not well-documented, its structure suggests significant potential as a versatile building block.

  • Medicinal Chemistry: The presence of a carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries for biological screening. The bromine atom can be used to introduce further complexity through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

  • Materials Science: Halogenated aromatic compounds are precursors to various functional materials, including polymers and liquid crystals. The unique substitution pattern of this molecule could be exploited to create materials with specific thermal, optical, or electronic properties.

Conclusion and Future Directions

This compound is a chemical entity with considerable untapped potential. This guide has synthesized the limited available information and provided a framework for its future investigation. The immediate priorities for the scientific community should be the experimental validation of its physicochemical properties and the development and optimization of a reliable synthetic protocol. Once these foundational aspects are established, the exploration of its utility as a building block in both medicinal chemistry and materials science can proceed on a solid footing. It is our hope that this guide will stimulate further research into this promising, yet under-explored, molecule.

References

4-Bromo-3,5-dichlorobenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3,5-dichlorobenzoic Acid

Executive Summary

This compound is a halogenated aromatic carboxylic acid with significant potential as an intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility is paramount for its effective application in reaction chemistry, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed, field-proven protocols for its empirical determination, and insights into the practical implications for research and development. While extensive quantitative solubility data for this compound is not widely published, this document equips researchers with the foundational knowledge and methodologies required to precisely determine its solubility profile for their specific applications.

Physicochemical Profile of this compound

Understanding the fundamental physicochemical properties of a compound is the first step in predicting and interpreting its solubility behavior.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₃BrCl₂O₂[1][2]

  • Molecular Weight: 269.91 g/mol (approx.)

  • CAS Number: 117738-75-7

The structure is characterized by a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and one bromine atom. The presence of the polar carboxylic acid group alongside the bulky, non-polar halogen atoms creates a molecule with mixed polarity, which is central to its solubility characteristics.

Table 1: Key Physicochemical Properties

PropertyValue/PredictionSignificance for Solubility
Predicted XlogP 3.4[2]Indicates a significant degree of lipophilicity, suggesting higher solubility in non-polar organic solvents compared to water.
pKa (Predicted) ~3.6 (estimated based on similar structures[3])The acidic nature of the carboxylic acid group means its ionization state, and therefore aqueous solubility, will be highly dependent on pH.
Physical State Solid (at STP)As a solid, its solubility is defined as the concentration of a saturated solution at a given temperature.

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its structure with the properties of the solvent.

The "Like Dissolves Like" Principle

This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[4][5]

  • Polar Features: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.

  • Non-polar Features: The benzene ring and the three halogen atoms (Br, Cl, Cl) contribute to the molecule's non-polar, lipophilic character.

Therefore, solubility will be a balance:

  • In Polar Solvents (e.g., Water): Solubility is expected to be low. While the carboxylic acid can interact with water, the large, non-polar halogenated ring dominates, hindering dissolution.[6]

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds as effectively as protic solvents. Good solubility is anticipated due to the molecule's overall polarity.

  • In Non-polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area suggests some solubility, though the polar carboxylic acid group may limit it.

  • In Alcohols (e.g., Methanol, Ethanol): These solvents have both polar (-OH) and non-polar (alkyl chain) characteristics. They are often excellent solvents for compounds like this, as they can interact with both parts of the molecule. Solubility for similar compounds is noted to be high in methanol.[3][7]

G cluster_solute This compound cluster_solvents Solvent Selection Solute Features: - Polar -COOH group - Non-polar Halogenated Ring Polar Polar Protic (e.g., Water, Methanol) Solute->Polar Low to Medium Solubility (H-bonding vs. Lipophilicity) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic High Solubility (Dipole-Dipole Interactions) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Low to Medium Solubility (van der Waals forces vs. Polarity)

Caption: Solvent selection based on polarity matching.

Impact of pH and pKa

For ionizable compounds like carboxylic acids, pH is a critical determinant of aqueous solubility. The Henderson-Hasselbalch equation governs the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.

R-COOH (solid) ⇌ R-COOH (aq) + H₂O ⇌ R-COO⁻ (aq) + H₃O⁺

  • At pH << pKa: The compound exists predominantly in its neutral, protonated form (R-COOH), which has limited water solubility.

  • At pH >> pKa: The compound deprotonates to form its conjugate base, the carboxylate salt (R-COO⁻). This ionic form is significantly more water-soluble.[5]

Therefore, this compound will be insoluble in water and dilute aqueous acid (e.g., 5% HCl) but should be soluble in dilute aqueous base (e.g., 5% NaOH, 5% NaHCO₃).[8] This pH-dependent solubility is the cornerstone of extraction and purification techniques.

Temperature Effects

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[6][7] When developing a crystallization procedure, determining the solubility at both room temperature and an elevated temperature is crucial for maximizing yield.

Predicted Solubility Profile

In the absence of comprehensive published experimental data, the following table summarizes the predicted qualitative solubility based on the theoretical principles discussed. These predictions should be confirmed experimentally using the protocols outlined in Section 4.0.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Aqueous WaterVery LowThe large, non-polar halogenated ring structure dominates over the polar carboxylic acid group.
5% HClInsolubleThe acidic environment suppresses deprotonation of the carboxylic acid, keeping it in its least soluble form.
5% NaHCO₃SolubleThe basic solution deprotonates the carboxylic acid (pKa ~3.6) to form the highly soluble carboxylate salt.[8]
5% NaOHSolubleA stronger base than NaHCO₃, it readily deprotonates the acid to form the soluble salt.
Polar Protic Methanol, EthanolHighThese solvents can hydrogen bond with the -COOH group and interact with the non-polar ring via van der Waals forces.[3]
Polar Aprotic Acetone, DMSOHighStrong dipole-dipole interactions facilitate the dissolution of the polarizable molecule.
Non-Polar Hexane, TolueneLowThe polarity of the carboxylic acid group is a mismatch for the non-polar nature of these solvents.

Standardized Protocols for Solubility Determination

Accurate and reproducible solubility data is obtained through rigorous experimental design. The following protocols describe the determination of both equilibrium and kinetic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution after a prolonged equilibration period.

Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to ensure the dissolution and precipitation processes have reached equilibrium. The supernatant is then filtered and analyzed to determine the solute concentration.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the chosen solvent (e.g., 2 mL) in a glass vial. The excess solid should be clearly visible.

    • Causality: Using a visible excess of solid ensures that the resulting solution is truly saturated.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24-48 hours.

    • Causality: A long equilibration time is necessary to overcome potential kinetic barriers and reach thermodynamic equilibrium. The time should be verified to ensure the concentration is no longer changing.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Causality: This step prevents undissolved solid particles from being carried over during sampling, which would artificially inflate the measured solubility.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

    • Causality: Filtration is a critical self-validating step to remove any remaining microscopic solid particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[11]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

G Start 1. Add Excess Solid to Solvent Equilibrate 2. Equilibrate (24-48h at constant T) Start->Equilibrate Settle 3. Settle (Allow excess solid to sediment) Equilibrate->Settle Filter 4. Filter Supernatant (0.22 µm syringe filter) Settle->Filter Analyze 5. Dilute & Analyze (e.g., HPLC-UV) Filter->Analyze End Report Solubility (mg/mL) Analyze->End

Caption: Workflow for equilibrium solubility measurement.

Protocol: Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to assess the solubility of a compound upon its precipitation from a DMSO stock solution.[12] It measures apparent solubility under non-equilibrium conditions.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The resulting precipitation is measured, typically by nephelometry or turbidimetry, to determine the concentration at which the compound remains in solution.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the plate to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

    • Causality: Keeping the DMSO concentration low and constant ensures that any observed precipitation is due to the compound's insolubility in the aqueous buffer, not co-solvent effects.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Causality: This is a kinetic, not equilibrium, measurement. A shorter incubation time reflects the rapid precipitation relevant to many in-vitro assays.[12]

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis: Determine the concentration at which a significant increase in turbidity is observed compared to controls. This concentration is reported as the kinetic solubility.

Practical Implications in Research and Development

  • Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate reaction solvents, controlling concentration, and developing effective work-up and purification procedures like crystallization and extraction.

  • Pharmaceutical Development: Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.[13] Poor solubility is a major challenge that must be addressed during formulation.[13] pH-dependent solubility data informs how a drug will behave in different parts of the gastrointestinal tract.[12]

  • Agrochemical Formulation: The solubility profile dictates how an active ingredient can be formulated for effective delivery, whether as a solution, suspension, or emulsion.

Safety Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound was not retrieved, data from structurally similar compounds (e.g., 4-bromobenzoic acid, 3,5-dichlorobenzoic acid) suggests the following precautions should be taken.[14][15] Users must consult the specific SDS provided by the supplier before handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

  • Handling: Avoid breathing dust.[14] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Hazards: May cause skin, eye, and respiratory irritation.[15] May be harmful if swallowed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound whose utility is intrinsically linked to its solubility profile. While its structure suggests low aqueous solubility that is highly pH-dependent and good solubility in polar organic solvents, these predictions require empirical validation. By employing robust, standardized protocols such as the shake-flask method, researchers can generate the precise, high-quality solubility data needed to optimize synthetic routes, guide formulation development, and unlock the full potential of this valuable chemical intermediate.

References

4-Bromo-3,5-dichlorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into its core chemical properties, synthetic utility, and best practices for laboratory handling, providing a foundational understanding for its application in complex organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring three distinct halogen substituents on the benzene ring, makes it a valuable and versatile building block in medicinal chemistry and material science. The differential reactivity of the bromine and chlorine atoms can be exploited for selective, stepwise functionalization in synthetic pathways.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₃BrCl₂O₂[1][2][3][4][5][6]
Molecular Weight 269.90 g/mol [1][7]
CAS Number 117738-75-7[1][2][3][4]
IUPAC Name This compound[2]
Appearance Typically a powder or liquid[1]
Purity Commercially available in purities of 95% to 98%[2][3]
Synonyms Benzoic acid, 4-bromo-3,5-dichloro-[1][4]

Synthetic Utility and Strategic Application

The primary utility of this compound lies in its role as a chemical intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8] The substituents on the aromatic ring are strategically positioned to allow for a variety of chemical transformations.

Causality of Experimental Choices: The presence of both bromine and chlorine atoms on the same aromatic ring is significant. In many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C4 position (bromine) while leaving the C3 and C5 positions (chlorine) intact for subsequent reactions. The carboxylic acid group provides another handle for transformations such as amidation or esterification, further increasing the compound's versatility.

The following diagram illustrates the conceptual workflow of using this compound as a scaffold in a multi-step synthesis.

G cluster_0 Initial Scaffold cluster_1 Step 1: Selective Functionalization cluster_2 Intermediate Product cluster_3 Step 2: Further Modification cluster_4 Final Complex Molecule A This compound B Cross-Coupling Reaction (e.g., Suzuki, Heck) Targets C-Br bond A->B Reactant C 4-Aryl-3,5-dichlorobenzoic acid B->C Yields D Amidation or Esterification Targets -COOH group C->D Reactant E Target API or Fine Chemical D->E Yields

Caption: Synthetic pathway using this compound.

Experimental Protocol: Representative Suzuki Cross-Coupling

The following is a generalized, representative protocol for a Suzuki cross-coupling reaction to functionalize the C4 position. Disclaimer: This protocol is illustrative. Researchers must conduct their own literature search and optimization for their specific substrates and desired outcomes. Always consult the specific Safety Data Sheet (SDS) for all reagents before use.

Objective: To synthesize a 4-aryl-3,5-dichlorobenzoic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 4-aryl-3,5-dichlorobenzoic acid.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are paramount. While a specific SDS for this exact compound is not detailed in the search results, the following guidelines are based on best practices for similar chemical classes.[9][10][11][12]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Use a lab coat. Ensure exposed skin is covered.

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]

  • Avoid generating dust.[9][10]

  • Avoid contact with skin, eyes, and clothing.[9][11]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its defined chemical structure, particularly the differential reactivity of its halogen substituents, provides chemists with a powerful tool for creating novel and complex molecular architectures. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Bromo-3,5-dichlorobenzoic acid, a crucial intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of viable synthetic routes.

Introduction: The Significance of this compound

This compound (CAS No: 117738-75-7) is a halogenated aromatic carboxylic acid.[1][2] Its unique substitution pattern, featuring bromine and chlorine atoms flanking a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The presence and positioning of these halogens can significantly influence the physicochemical properties of derivative compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, robust and efficient synthetic access to this molecule is of paramount importance for advancing research and development in these fields.

This guide will explore the two most logical and scientifically sound approaches for the synthesis of this compound, starting from commercially available precursors. Each route will be discussed in detail, highlighting the underlying chemical principles and providing actionable experimental procedures.

Synthetic Pathways to this compound

Two primary starting materials are considered for the synthesis of this compound:

  • Route A: Starting from 4-Amino-3,5-dichlorobenzoic acid via a Sandmeyer reaction.

  • Route B: Starting from 3,5-Dichlorobenzoic acid via electrophilic bromination.

The selection of the optimal route depends on factors such as the availability and cost of the starting materials, desired purity of the final product, and the scale of the synthesis.

Route A: Synthesis from 4-Amino-3,5-dichlorobenzoic Acid

This is arguably the most direct and reliable method for the preparation of this compound. The key transformation is the conversion of the amino group of 4-Amino-3,5-dichlorobenzoic acid to a bromine atom using the Sandmeyer reaction.[3][4]

Starting Material Profile:

PropertyValue
Compound Name 4-Amino-3,5-dichlorobenzoic acid
CAS Number 56961-25-2
Molecular Formula C7H5Cl2NO2
Molecular Weight 206.03 g/mol
Appearance Pale cream to cream or pale brown powder
Melting Point 290-293 °C

Data sourced from Sigma-Aldrich and PubChem.[5][6][7]

Reaction Scheme:

Route A start 4-Amino-3,5-dichlorobenzoic acid diazonium In situ Diazonium Salt start->diazonium NaNO2, HBr 0-5 °C product This compound diazonium->product CuBr

Caption: Synthetic route from 4-Amino-3,5-dichlorobenzoic acid.

Mechanistic Insights:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The process begins with the diazotization of the aromatic amine in the presence of a strong acid and sodium nitrite to form a diazonium salt. This intermediate is typically unstable and is generated in situ at low temperatures. The diazonium salt then undergoes a one-electron transfer from a copper(I) catalyst, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical subsequently abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.

Detailed Experimental Protocol:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Amino-3,5-dichlorobenzoic acid (1.0 eq) in a solution of hydrobromic acid (48%). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction, as indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route B: Synthesis from 3,5-Dichlorobenzoic Acid

This route involves the direct electrophilic bromination of 3,5-Dichlorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for the success of this reaction. The carboxylic acid group is a deactivating meta-director, while the chlorine atoms are deactivating but ortho, para-directing. The position of bromination will be influenced by the interplay of these electronic and steric effects.

Starting Material Profile:

PropertyValue
Compound Name 3,5-Dichlorobenzoic acid
CAS Number 51-36-5
Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
Appearance White crystalline powder
Melting Point 187-189 °C

Data sourced from PubChem and PrepChem.com.[8][9][10]

Reaction Scheme:

Route B start 3,5-Dichlorobenzoic acid product This compound start->product Br2, Lewis Acid (e.g., FeBr3) Solvent

References

potential applications of 4-Bromo-3,5-dichlorobenzoic acid in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Applications of 4-Bromo-3,5-dichlorobenzoic Acid in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

As a functionalized aromatic scaffold, this compound represents a versatile and highly strategic building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid for derivatization and three halogen atoms of differing reactivity (one bromine, two chlorines), offers a platform for sequential and site-selective modifications. This technical guide, written from the perspective of a Senior Application Scientist, moves beyond a mere catalog of reactions to provide a deeper understanding of the molecule's reactivity and its strategic application. We will explore its utility in palladium-catalyzed cross-coupling, its role as a precursor in medicinal chemistry and agrochemical development, and provide a robust, validated experimental protocol for its practical use in the laboratory.

Molecular Profile and Strategic Value

This compound (C₇H₃BrCl₂O₂) is a crystalline solid whose synthetic value is derived directly from its structure. The benzene ring is heavily substituted with electron-withdrawing groups: a carboxylic acid and three halogens. This electronic profile renders the aromatic ring electron-deficient, a critical feature influencing its reactivity in transition-metal-catalyzed reactions. The key to its utility lies in the differential reactivity of the C-Br versus the C-Cl bonds, a cornerstone of selective synthetic strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 117738-75-7[1][2][3]
Molecular Formula C₇H₃BrCl₂O₂[1][4]
Molecular Weight 269.91 g/mol [1][3]
Appearance White to off-white crystalline powder[5]
Melting Point 228-232 °C[6]
pKa (Predicted) 2.29 ± 0.10[6]
Purity Typically ≥95%[1][2]

Core Reactivity and Synthetic Pathways

The synthetic potential of this compound is governed by three primary reactive sites: the carboxylic acid group and the carbon-halogen bonds. The strategic selection of reagents and reaction conditions allows for the selective manipulation of these sites.

reaction_pathways cluster_0 Carboxylic Acid Derivatization cluster_1 Palladium-Catalyzed Cross-Coupling main This compound ester Ester Derivatives main->ester ROH, H⁺ amide Amide Derivatives main->amide R₂NH, Coupling Agent suzuki Suzuki Coupling (Biaryl Synthesis) main->suzuki Ar-B(OH)₂, Pd Catalyst (Selective at C-Br) buchwald Buchwald-Hartwig (C-N Coupling) main->buchwald Amine, Pd Catalyst (Selective at C-Br)

Caption: Key synthetic transformations of this compound.

The most significant aspect of its reactivity is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl.[7][8] This hierarchy is fundamental, as it allows for selective functionalization of the C-Br bond while leaving the two C-Cl bonds intact for subsequent transformations. This makes the molecule an ideal scaffold for building complex, multi-substituted aromatic systems in a controlled, stepwise manner.

Key Application Areas

Advanced Intermediate in Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[7][9] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[10]

Expertise in Practice: A synthetic chemist can leverage the C-Br bond's higher reactivity to perform a Suzuki coupling with an arylboronic acid.[11][12] The resulting product, a 3,5-dichloro-biphenyl-4-carboxylic acid derivative, retains the two chlorine atoms. These can then be targeted for further coupling reactions under more forcing conditions or with more active catalyst systems, which are increasingly being developed for aryl chlorides.[9][13] This sequential approach is a hallmark of efficient and convergent synthesis, allowing for the rapid generation of molecular diversity from a single, advanced intermediate.

Scaffold for Medicinal Chemistry and Agrochemicals

Substituted benzoic acids are a foundational structural motif in many pharmaceuticals and agrochemicals.[5][14][15] The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Trustworthiness of the Scaffold: this compound provides a robust starting point for creating libraries of potential drug candidates or agrochemicals. The carboxylic acid can be readily converted to a variety of amides and esters, while the C-Br bond acts as a handle for introducing diverse substituents via cross-coupling.[14] This allows for a systematic exploration of the structure-activity relationship (SAR), a critical process in drug and pesticide development. For instance, its derivatives could be investigated as potential enzyme inhibitors or receptor modulators.[15]

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable, step-by-step method for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.

Objective: To synthesize 3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid via a selective, palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) or similar bulky, electron-rich phosphine ligand (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

Experimental Workflow Diagram:

workflow A 1. Assemble & Purge Add solids to flask. Purge with N₂/Ar. B 2. Add Solvents Add anhydrous dioxane and deionized water. A->B C 3. Reaction Heat to 80-90 °C. Monitor by TLC/LC-MS. B->C D 4. Quench & Acidify Cool to RT. Add water. Acidify with 1M HCl to pH 2-3. C->D E 5. Extraction Extract with Ethyl Acetate (3x). D->E F 6. Dry & Concentrate Dry organic layers (Na₂SO₄). Concentrate in vacuo. E->F G 7. Purify Purify by column chromatography or recrystallization. F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS by quenching a small aliquot in acidified water and extracting with ethyl acetate.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 20 mL of water.

  • Acidification: Slowly add 1M HCl solution while stirring until the pH of the aqueous layer is approximately 2-3. This protonates the carboxylate product, making it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Causality Behind Experimental Choices (E-E-A-T)
  • Catalyst System (Pd(OAc)₂/Ligand): Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. A bulky, electron-rich phosphine ligand like PCy₃ is chosen to accelerate the rate-limiting oxidative addition step, especially for less reactive aryl halides, and to promote the final reductive elimination step.[7]

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]

  • Solvent System (Dioxane/Water): This biphasic solvent system is effective because it dissolves both the organic substrates and the inorganic base, allowing all components of the reaction to interact efficiently.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.[10]

Future Outlook

The utility of this compound is set to expand with the continuous development of novel catalytic systems. Research into catalysts that can selectively activate C-Cl bonds under milder conditions will further enhance its value as a scaffold for sequential couplings. Furthermore, its application in materials science, for example as a precursor for functional polymers or metal-organic frameworks (MOFs), remains a promising and underexplored avenue.

References

4-Bromo-3,5-dichlorobenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3,5-dichlorobenzoic Acid as a Versatile Chemical Intermediate

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a polyhalogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic placement of bromine and chlorine atoms, combined with the reactive carboxylic acid moiety, makes it a valuable building block in the pharmaceutical and agrochemical industries.[1][] This guide provides an in-depth analysis of its physicochemical properties, synthesis, chemical reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the utility of an intermediate is defined by its structural features and reactive potential. This compound (CAS No: 117738-75-7) is a prime example of a well-positioned molecular scaffold.[3] The benzene ring is substituted with three halogen atoms and a carboxyl group, creating a molecule with distinct reactive sites.

The chlorine atoms enhance the stability of the benzene ring while the bromine atom provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions. The carboxylic acid group is a gateway to a multitude of functional groups, including esters, amides, and acid chlorides. This trifecta of functionality allows chemists to strategically build molecular complexity, making it an indispensable precursor for Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[1][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The key properties of this compound are summarized below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 117738-75-7[3]
Molecular Formula C₇H₃BrCl₂O₂[3][5]
Molecular Weight 269.91 g/mol [6]
Appearance Off-white to pale yellow solid[3]
Purity Typically ≥95%[3]
IUPAC Name This compound[3]
SMILES O=C(O)C1=CC(Cl)=C(Br)C(Cl)=C1[3]
InChIKey KVYHYUJRKYXVRG-UHFFFAOYSA-N[7]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. Below are the expected spectral characteristics essential for quality control and reaction monitoring.

SpectroscopyCharacteristic Peaks / Shifts
¹H NMR The spectrum is simple, typically showing a singlet for the two equivalent aromatic protons (C2-H and C6-H).
¹³C NMR Signals corresponding to the carboxylic carbon, the four substituted aromatic carbons, and the two aromatic carbons bearing protons would be observed.
IR Spectroscopy Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.[8]
Mass Spectrometry The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

Note: Specific chemical shifts in NMR and exact wavenumbers in IR can vary slightly based on the solvent and instrument used. Comprehensive spectral data can be found in chemical databases such as ChemicalBook.[9]

Synthesis of this compound

The synthesis of this intermediate often begins with a more readily available substituted aniline, leveraging the robust and reliable Sandmeyer reaction. A common precursor is methyl 4-amino-3,5-dichlorobenzoate.[10][11] The overall transformation involves the conversion of the amino group to a diazonium salt, followed by displacement with a bromide ion and subsequent hydrolysis of the methyl ester.

Synthesis_Workflow A Methyl 4-Amino-3,5-dichlorobenzoate B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  0-5 °C   C Methyl 4-Bromo-3,5-dichlorobenzoate B->C  CuBr, HBr   D This compound C->D  NaOH, H₂O/MeOH  Reflux, then H⁺  

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Sandmeyer Reaction and Hydrolysis

Expertise & Causality: This two-stage protocol is a classic example of aromatic functional group interconversion. The diazotization (Step 1) must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. The Sandmeyer reaction (Step 2) uses a copper(I) bromide catalyst to facilitate the substitution of the diazonium group with bromide, a highly efficient and field-proven method. Finally, saponification (Step 3) is a standard ester hydrolysis to yield the desired carboxylic acid.

Methodology:

  • Diazotization:

    • Suspend Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.

    • Cool the mixture and extract the product, Methyl 4-bromo-3,5-dichlorobenzoate, with a suitable organic solvent (e.g., ethyl acetate).

  • Ester Hydrolysis (Saponification):

    • Combine the organic extracts from Step 2 and evaporate the solvent.

    • Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide (NaOH) solution.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, remove the methanol under reduced pressure, and dilute with water.

    • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in the differential reactivity of its functional groups.

Reactivity_Sites A Carboxylic Acid: Amidation, Esterification image_node A->image_node 1 B Aryl Bromide: Cross-Coupling (e.g., Suzuki) B->image_node 2

Caption: Key reactive sites on this compound.

  • Carboxylic Acid Group: This is the most reactive site for transformations like amidation and esterification, which are fundamental reactions in the synthesis of many APIs.

  • Aryl Bromide: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the C4 position.

Protocol 2: Synthesis of an N-Aryl Amide Derivative

Trustworthiness & Self-Validation: This protocol for amide coupling is a cornerstone of medicinal chemistry. The use of a coupling agent like EDC with HOBt is a standard, high-yielding method that proceeds through a well-understood activated ester intermediate, minimizing side reactions. Reaction progress can be easily monitored by TLC or LC-MS, providing a self-validating system to ensure the complete consumption of the starting acid before workup.

Methodology:

  • Activation:

    • Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a suitable base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Coupling:

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure amide.

Applications in Synthesis

The true value of an intermediate is demonstrated by its successful incorporation into high-value final products. While specific blockbuster drugs derived from this exact intermediate are not publicly detailed, its structure is representative of building blocks used in synthesizing a range of important compounds.[]

  • Pharmaceuticals: Halogenated benzoic acids are common precursors in the synthesis of APIs.[1] For example, the related compound 3,5-dichlorobenzoic acid is a key intermediate for fungicides and Alkylresorcinol APIs, which are used to treat urinary infections.[12][13] The structural motifs present in this compound are found in various classes of drugs, including kinase inhibitors and anti-inflammatory agents.

  • Agrochemicals: The dichlorinated benzene ring is a common feature in many herbicides and fungicides.[1][12] The specific substitution pattern of this intermediate allows for the creation of new generations of crop protection agents with tailored efficacy and environmental profiles.

Safety and Handling

As with all halogenated aromatic compounds, proper handling of this compound is essential.

  • Hazards: May be harmful if swallowed and can cause skin and serious eye irritation.[3]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.[6] Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Analytical Methods for Quality Control

Ensuring the purity and identity of the intermediate is critical for the success of subsequent synthetic steps.

  • High-Performance Liquid Chromatography (HPLC): A gradient reversed-phase HPLC method is typically used to determine the purity of the material and to separate it from related regioisomers or impurities.[14] A C18 column with a mobile phase consisting of an acidified water/methanol or acetonitrile gradient is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., the methyl ester), GC-MS can be used to assess purity and confirm molecular weight.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its distinct reactive sites—the carboxylic acid and the selectively activated aryl bromide—provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals and agrochemicals, ultimately driving innovation in these critical fields.

References

Methodological & Application

Synthesis of 4-Bromo-3,5-dichlorobenzoic Acid: A Detailed Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Bromo-3,5-dichlorobenzoic acid, a valuable halogenated aromatic carboxylic acid for researchers, scientists, and professionals in drug development and materials science. This document offers an in-depth exploration of a robust synthetic route, emphasizing the chemical principles, experimental intricacies, and characterization of the final product.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound. The presence of three distinct halogen substituents (one bromine and two chlorine atoms) on the benzoic acid core, each with unique reactivity and positional influence, makes it a versatile building block in organic synthesis. The carboxylic acid group provides a handle for a variety of chemical transformations, including amidation and esterification, enabling its incorporation into larger, more complex molecular architectures. This strategic combination of functional groups makes it a key intermediate in the synthesis of novel pharmaceutical candidates, agrochemicals, and specialized polymers.

Recommended Synthetic Pathway: The Sandmeyer Reaction

The most reliable and widely applicable method for the introduction of a bromine atom at the 4-position of a 3,5-dichloro-substituted benzene ring is the Sandmeyer reaction.[1][2][3] This classic and powerful transformation proceeds via the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed substitution of the resulting diazonium group with a bromide ion. For the synthesis of this compound, the logical precursor is 4-amino-3,5-dichlorobenzoic acid.

The overall transformation can be depicted as a two-step, one-pot process:

  • Diazotization: The conversion of the primary amino group of 4-amino-3,5-dichlorobenzoic acid into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[4][5]

  • Sandmeyer Reaction: The subsequent displacement of the diazonium group with a bromide ion, facilitated by a copper(I) bromide catalyst.[6]

Causality Behind Experimental Choices

The Sandmeyer reaction is preferred for this synthesis due to its high efficiency and regioselectivity. Direct bromination of 3,5-dichlorobenzoic acid is not a viable alternative as it would likely lead to a mixture of products with bromine substitution at various positions on the aromatic ring, making the isolation of the desired isomer challenging. The Sandmeyer reaction, however, allows for the precise installation of the bromine atom at the position formerly occupied by the amino group.

Visualizing the Synthetic Workflow

Workflow for the Synthesis of this compound A Start: 4-Amino-3,5-dichlorobenzoic Acid B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Intermediate: 4-Carboxy-2,6-dichlorobenzenediazonium Salt B->C D Sandmeyer Reaction (CuBr, HBr) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Final Product: Pure this compound F->G H Characterization (NMR, IR, MS) G->H

Caption: A schematic overview of the synthesis, purification, and characterization of this compound.

Detailed Synthesis Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Part 1: Diazotization of 4-Amino-3,5-dichlorobenzoic Acid

Materials:

  • 4-Amino-3,5-dichlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid to an ice-water bath to prepare a dilute solution.

  • To this cold acid solution, add 4-amino-3,5-dichlorobenzoic acid portion-wise while maintaining the temperature between 0 and 5 °C with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Fill the dropping funnel with the sodium nitrite solution.

  • Add the sodium nitrite solution dropwise to the suspension of the amine in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the in situ generated 4-carboxy-2,6-dichlorobenzenediazonium salt.

Part 2: Sandmeyer Reaction

Materials:

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

  • The diazonium salt solution from Part 1

Procedure:

  • In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. A precipitate of the crude this compound should form.

Part 3: Work-up and Purification

Materials:

  • Distilled Water

  • Suitable solvent for recrystallization (e.g., ethanol, acetic acid, or a solvent mixture)

  • Activated Charcoal (optional)

Procedure:

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake with cold water to remove any residual acid and inorganic salts.

  • The crude product can be purified by recrystallization.[7][8] Dissolve the crude solid in a minimal amount of a hot, suitable solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data Comparison

The following table provides expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[9][10][11][12][13][14]

Technique Expected Observations
¹H NMR A singlet in the aromatic region (around 8.0-8.5 ppm) corresponding to the two equivalent aromatic protons. A broad singlet at higher ppm for the carboxylic acid proton.
¹³C NMR Signals for the quaternary carbons (C-Br, C-Cl, C-COOH), and the two equivalent aromatic CH carbons. The carboxylic acid carbonyl carbon will appear at a characteristic downfield shift.
IR (cm⁻¹) Broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (269.91 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety Considerations

  • 4-amino-3,5-dichlorobenzoic acid: May cause skin and eye irritation.

  • Concentrated Sulfuric Acid and Hydrobromic Acid: Highly corrosive. Handle with extreme care in a fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Copper(I) Bromide: Harmful if swallowed or inhaled.

  • Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in solution and at a low temperature.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The Sandmeyer reaction provides a reliable and efficient method for the synthesis of this compound from 4-amino-3,5-dichlorobenzoic acid. The protocol detailed in this guide, when executed with precision and adherence to safety precautions, will yield the desired product in good purity. The characterization data provided will aid in the confirmation of the product's identity and purity, making this versatile building block available for further research and development.

References

detailed experimental procedure for preparing 4-Bromo-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Detailed Experimental Procedure for Preparing 4-Bromo-3,5-dichlorobenzoic acid

For: Researchers, scientists, and drug development professionals

A Comprehensive Guide to the Synthesis of this compound via Electrophilic Aromatic Bromination

Introduction

This compound (CAS No: 117738-75-7) is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its trifunctional nature, featuring carboxylic acid, bromo, and chloro substituents, makes it a versatile precursor for the development of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of these functional groups allows for selective chemical modifications, such as nucleophilic substitution, cross-coupling reactions, and derivatization of the carboxyl group.

This document provides a detailed, field-tested protocol for the synthesis of this compound starting from the commercially available 3,5-dichlorobenzoic acid.[3][4] The procedure is based on the well-established principles of electrophilic aromatic substitution. We will delve into the mechanistic rationale behind the procedural steps, ensuring a thorough understanding of the reaction's intricacies. This guide is designed to be a self-validating system, incorporating safety protocols, purification techniques, and characterization data.

Reaction Principle and Mechanism

The synthesis proceeds via the electrophilic aromatic bromination of 3,5-dichlorobenzoic acid. In this reaction, the aromatic ring, while deactivated by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group, is subjected to bromination.

  • Directing Effects: The carboxylic acid group is a meta-director, while the chlorine atoms are ortho, para-directors. The position C-4 is ortho to both chlorine atoms and para to the carboxylic acid group. Although all three substituents are deactivating, the directing effects converge to strongly favor the substitution of bromine at the C-4 position, leading to a high degree of regioselectivity.

  • Catalysis: The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which is typically generated in situ from elemental iron and bromine. The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the electron-deficient aromatic ring.

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound

Chemical reaction showing 3,5-Dichlorobenzoic acid reacting with Bromine in the presence of Iron catalyst to yield this compound.

Experimental Protocol

I. Materials and Equipment

Table 1: List of Reagents and Materials

Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantitySupplier/Grade
3,5-Dichlorobenzoic acid51-36-5191.0110.0 g (52.3 mmol)Sigma-Aldrich, ≥98%
Elemental Bromine (Br₂)7726-95-6159.813.2 mL (10.0 g, 62.8 mmol)Acros Organics, ≥99.5%
Iron Powder (Fe)7439-89-655.850.3 g (5.4 mmol)Alfa Aesar, -325 mesh
Glacial Acetic Acid64-19-760.05100 mLFisher Scientific, ACS Grade
Sodium Bisulfite (NaHSO₃)7631-90-5104.06~5 gJ.T. Baker, ACS Grade
Ethanol64-17-546.07As needed for recrystallizationDecon Labs, 200 Proof
Deionized WaterN/A18.02As neededIn-house supply

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

II. Step-by-Step Synthesis Procedure

1. Reaction Setup: a. Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and the dropping funnel. Ensure all joints are properly sealed. b. Set up a gas trap by connecting the top of the condenser to a tube leading into a beaker containing a 1 M sodium hydroxide solution to neutralize any escaping HBr and Br₂ vapors. c. Place the entire apparatus in a fume hood.

2. Charging the Reactor: a. To the flask, add 3,5-dichlorobenzoic acid (10.0 g, 52.3 mmol) and iron powder (0.3 g, 5.4 mmol). b. Add 100 mL of glacial acetic acid to the flask. Stir the mixture to create a suspension.

3. Addition of Bromine: a. Carefully measure elemental bromine (3.2 mL, 62.8 mmol) in the fume hood and transfer it to the dropping funnel. Caution: Bromine is highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. b. Begin adding the bromine dropwise to the stirred suspension at room temperature over a period of 30-45 minutes. An initial exothermic reaction may be observed. The reaction mixture will turn a deep reddish-brown.

4. Reaction Progression: a. After the addition is complete, heat the reaction mixture to 60-65 °C using the heating mantle. b. Maintain this temperature and continue stirring for 4-6 hours. c. Monitor the reaction progress by TLC (Eluent: 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The starting material (3,5-dichlorobenzoic acid) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

5. Work-up and Isolation: a. After the reaction is complete, cool the flask to room temperature in an ice bath. b. To quench the excess bromine, slowly add a saturated aqueous solution of sodium bisulfite (~50 mL) portion-wise until the reddish-brown color of bromine disappears, and the solution becomes pale yellow or colorless. c. Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring. A white precipitate of the crude product will form. d. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. e. Collect the crude solid by vacuum filtration using a Büchner funnel. f. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove acetic acid and inorganic salts.

6. Purification: a. Transfer the crude solid to a 500 mL Erlenmeyer flask. b. Perform recrystallization from an ethanol/water mixture. Add the minimum amount of hot ethanol required to dissolve the solid completely. c. While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1 hour to maximize crystal formation. e. Collect the purified white crystalline product by vacuum filtration. f. Dry the product in a vacuum oven at 60 °C overnight. g. The expected yield is typically in the range of 80-90%.

III. Characterization
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₇H₃BrCl₂O₂[5]

  • Molecular Weight: 269.91 g/mol [2]

  • Melting Point: Expected to be in the range of 215-220 °C.

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[6]

Safety and Handling

Table 2: Hazard and Safety Information

ChemicalHazardsPPE and Handling Precautions
3,5-Dichlorobenzoic Acid Harmful if swallowed, causes skin and eye irritation.[7]Wear gloves, lab coat, and safety glasses. Avoid dust inhalation.
Elemental Bromine Highly toxic, causes severe skin burns and eye damage, fatal if inhaled.Work exclusively in a fume hood. Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, face shield, and a lab coat. Have a bromine spill kit available.
Glacial Acetic Acid Flammable, causes severe skin burns and eye damage.Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Keep away from ignition sources.
Iron Powder Flammable solid.Keep away from heat and open flames.
Hydrogen Bromide (HBr) Toxic gas, byproduct of the reaction. Causes severe respiratory and skin burns.The entire procedure must be conducted in a well-ventilated fume hood. Use a gas scrubber.

General Precautions:

  • All operations should be performed in a well-ventilated chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE) at all times, including a flame-resistant lab coat, safety goggles, and compatible chemical-resistant gloves.[9]

  • Dispose of all chemical waste according to institutional and local environmental regulations.[10]

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble Apparatus (Flask, Condenser, Funnel) charge 2. Charge Reactor (Acid, Fe, Acetic Acid) setup->charge add_br2 3. Add Bromine (Dropwise, Room Temp) charge->add_br2 react 4. Heat & Stir (60-65°C, 4-6h) add_br2->react monitor 5. Monitor by TLC react->monitor cool 6. Cool Reaction monitor->cool Reaction Complete quench 7. Quench Excess Br₂ (NaHSO₃ Solution) cool->quench precipitate 8. Precipitate in Water quench->precipitate filter_crude 9. Filter Crude Product precipitate->filter_crude recrystallize 10. Recrystallize (Ethanol/Water) filter_crude->recrystallize Transfer Crude Solid filter_pure 11. Filter Purified Product recrystallize->filter_pure dry 12. Dry Under Vacuum filter_pure->dry characterize 13. Characterize (MP, NMR) dry->characterize

Caption: Workflow for the synthesis of this compound.

References

using 4-Bromo-3,5-dichlorobenzoic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Bromo-3,5-dichlorobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

In the landscape of modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) hinges on the availability of versatile and strategically functionalized building blocks.[1][2] this compound is a quintessential example of such a scaffold. Its rigid phenyl core is decorated with three distinct and reactive handles: a carboxylic acid and a collection of halogen atoms (one bromine, two chlorine). This specific arrangement offers a powerful platform for chemists to construct complex molecular architectures through sequential and site-selective reactions.

The presence of halogens is a well-established strategy in drug design, not merely as synthetic handles, but also for their ability to modulate a molecule's pharmacokinetic properties and engage in potent halogen bonding with biological targets.[3][4] The carboxylic acid group provides a crucial anchor point for forming amide or ester linkages, which are ubiquitous in pharmaceutical compounds.[5] This guide provides a detailed exploration of the synthetic utility of this compound, complete with actionable protocols for its application in key transformations.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃BrCl₂O₂
Molecular Weight 285.91 g/mol
CAS Number 117738-75-7[6]
Appearance White to off-white crystalline powder
Melting Point 252 - 254 °C
pKa The electron-withdrawing halogens increase acidity relative to benzoic acid.[7]

Data sourced from PubChem CID 302949, unless otherwise noted.[8]

Safety and Handling: this compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed to minimize dust generation.[11][12]

Core Synthetic Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The halogenated aromatic ring is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis, while the carboxylic acid is readily converted to a variety of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br and C-Cl bonds on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[13]

  • Suzuki-Miyaura Coupling: This is arguably the most powerful and widely used method for forming biaryl structures. A key principle guiding its application with this substrate is the differential reactivity of the carbon-halogen bonds. The C-Br bond has a lower bond dissociation energy than the C-Cl bonds, making it significantly more susceptible to oxidative addition to a Pd(0) catalyst. This inherent chemoselectivity allows for the selective functionalization at the 4-position (bromo) while leaving the 3- and 5-positions (chloro) intact for potential subsequent transformations.[14][15]

Suzuki_Miyaura_Cycle

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl halides, SNAr is a potential pathway. The collective electron-withdrawing effect of the two chlorine atoms and the carboxylate group can render the aromatic ring sufficiently electron-poor to be attacked by potent nucleophiles.[16][17] This reaction is typically performed under forcing conditions (high temperature, strong base) and may compete with other pathways. The mechanism generally proceeds via a two-step addition-elimination sequence through a negatively charged Meisenheimer complex intermediate.[17][18]

Carboxylic Acid Derivatization

The -COOH group is a versatile handle for introducing diversity.

  • Amide Bond Formation: Coupling with primary or secondary amines is one of the most common reactions in pharmaceutical synthesis.[19] This is typically achieved using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU to form a highly reactive intermediate that is readily attacked by the amine nucleophile.

  • Esterification: Reaction with alcohols, often under acidic catalysis (Fischer esterification) or using coupling agents, yields the corresponding esters.[5]

Experimental Protocols

The following protocols are presented as robust starting points for research and development. They are designed to be self-validating, with clear steps and rationales for each choice.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: To synthesize a 4-aryl-3,5-dichlorobenzoic acid intermediate by selectively coupling an arylboronic acid at the C-4 position.

Rationale: This protocol uses a standard palladium catalyst and a carbonate base, which is effective for activating the boronic acid for transmetalation.[20][21] A mixed solvent system of dioxane and water is employed to ensure solubility of both the organic and inorganic reagents. The reaction temperature is elevated to facilitate the catalytic cycle.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Under this inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting acid).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up (Aqueous): Cool the reaction mixture to room temperature. Dilute with ethyl acetate. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-3,5-dichlorobenzoic acid.

Workflow_Suzuki

Protocol 2: Amide Coupling via EDC Activation

Objective: To synthesize an N-substituted-4-bromo-3,5-dichlorobenzamide.

Rationale: This protocol utilizes the common and effective EDC/HOBt coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine nucleophile to form the desired amide bond.[19]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add EDC (1.5 eq) and HOBt (1.3 eq) to the solution. Stir at room temperature for 20 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of the reaction solvent and add DIPEA (3.0 eq). Add this amine solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Work-up (Quenching): Dilute the reaction mixture with DCM (if DMF was used, perform a standard aqueous work-up with ethyl acetate).

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide product.

Workflow_Amide

Conclusion

This compound is a high-value, versatile starting material for pharmaceutical synthesis. Its distinct points of reactivity—a selectively addressable C-Br bond for cross-coupling and a readily derivatizable carboxylic acid—provide chemists with a reliable and powerful tool for building molecular complexity. The protocols outlined herein serve as a practical guide for harnessing this reagent's potential, enabling the efficient and strategic construction of novel intermediates destined for drug discovery and development programs.

References

Application Notes and Protocols for 4-Bromo-3,5-dichlorobenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Halogenated Benzoic Acids in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural research. Within the vast chemical landscape, halogenated aromatic carboxylic acids represent a promising class of molecules. The strategic incorporation of halogen atoms onto a benzoic acid scaffold can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its biological activity.[1] This structural diversity has led to the development of numerous commercial herbicides and fungicides.

4-Bromo-3,5-dichlorobenzoic acid (Figure 1) is a synthetically accessible compound that, while primarily utilized as an intermediate in pharmaceutical and chemical manufacturing, holds untapped potential in the agrochemical sector.[2][3] Its tri-substituted phenyl ring presents a unique steric and electronic profile that warrants investigation for novel bioactivity. This document provides a detailed guide for researchers on the potential applications of this compound in agrochemical research, focusing on its evaluation as a potential fungicide and plant growth regulator. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further discovery and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays and interpreting the results.

PropertyValueReference
CAS Number 117738-75-7[2][3]
Molecular Formula C₇H₃BrCl₂O₂[2][3][4]
Molecular Weight 269.91 g/mol [2][3]
Appearance White to off-white powder[2]
Purity ≥95% (typical for research grade)[3]
SMILES O=C(O)C1=CC(Cl)=C(Br)C(Cl)=C1[3][4]
InChIKey KVYHYUJRKYXVRG-UHFFFAOYSA-N[2][4]

Application Note I: Evaluation as a Potential Antifungal Agent

Scientific Rationale and Mechanistic Hypothesis

Benzoic acid and its derivatives are known to possess significant antifungal properties.[5][6] Their mechanism of action is often multifaceted, but a key target in pathogenic fungi is the cytochrome P450 enzyme family, specifically CYP53.[7] This enzyme is involved in the detoxification of various aromatic compounds. Inhibition of CYP53 can lead to the accumulation of toxic intermediates, ultimately disrupting fungal growth and viability. The halogenation pattern on the benzoic acid ring is critical for its inhibitory activity, influencing how the molecule docks into the active site of the enzyme.[7][8]

We hypothesize that the specific substitution pattern of this compound, with its bulky bromine atom and two chlorine atoms, could confer high affinity and specificity for the CYP53 active site in agronomically important fungal pathogens. This could lead to potent and selective fungicidal or fungistatic activity.

Proposed Fungal Pathogen Screening Panel

To assess the antifungal spectrum of this compound, a panel of economically significant phytopathogenic fungi should be selected. The following are recommended for initial screening:

  • Fusarium oxysporum: Causal agent of Fusarium wilt in a wide range of crops.

  • Alternaria solani: Causal agent of early blight in tomatoes and potatoes.

  • Botrytis cinerea: Causal agent of gray mold, affecting numerous fruits and vegetables.

  • Rhizoctonia solani: A soil-borne pathogen with a broad host range.

Experimental Workflow: Antifungal Screening

The following diagram outlines the general workflow for assessing the antifungal properties of this compound.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound in DMSO amend_media Amend PDA with Test Compound at Various Concentrations prep_compound->amend_media prep_media Prepare Potato Dextrose Agar (PDA) prep_media->amend_media prep_fungi Culture Fungal Pathogens inoculate Inoculate Plates with Fungal Mycelial Plugs prep_fungi->inoculate amend_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Mycelial Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC₅₀ Value calculate->determine_ec50

Caption: Workflow for in vitro antifungal activity screening.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol details the steps for determining the half-maximal effective concentration (EC₅₀) of this compound against a selected fungal pathogen.

1. Materials and Reagents:

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO), sterile

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Actively growing cultures of test fungi on PDA plates

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Commercial fungicide (e.g., Chlorothalonil) as a positive control

2. Preparation of Stock Solutions:

  • Prepare a 10 mg/mL stock solution of this compound by dissolving 100 mg of the compound in 10 mL of sterile DMSO.

  • Prepare a stock solution of the positive control fungicide according to the manufacturer's instructions.

  • The DMSO concentration in the final culture medium should not exceed 1% (v/v) to avoid solvent toxicity.

3. Preparation of Amended Media:

  • Autoclave the PDA medium and allow it to cool to approximately 50-55 °C in a water bath.

  • In a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare a negative control plate containing PDA with the same concentration of DMSO (e.g., 1%) used in the treatment plates.

  • Prepare positive control plates with the commercial fungicide at its recommended concentration.

  • Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow it to solidify.

4. Inoculation and Incubation:

  • Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing 7-day-old culture of the test fungus.

  • Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Seal the plates with parafilm and incubate them at 25 ± 2 °C in the dark.

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the average colony diameter for each treatment and replicate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the EC₅₀ value (the concentration that inhibits fungal growth by 50%) using probit analysis or other suitable statistical software.

Application Note II: Assessment of Phytotoxicity and Plant Growth Regulatory Effects

Scientific Rationale and Mechanistic Hypothesis

Substituted benzoic acids are known to mimic or interfere with the action of auxin, a critical class of plant hormones that regulate cell elongation, division, and differentiation.[9][10] The structural features required for auxinic activity include an aromatic ring and a carboxyl group, both present in this compound.[10] Depending on the substitution pattern, these compounds can act as auxin agonists (promoting growth at low concentrations, but often becoming herbicidal at higher concentrations) or as anti-auxins that inhibit the action of endogenous auxins.[1][9]

We hypothesize that this compound may exhibit plant growth regulatory properties. At low concentrations, it could potentially promote root formation or other desirable growth responses. Conversely, at higher concentrations, it may disrupt normal auxin transport and signaling, leading to phytotoxicity and herbicidal effects. This dual potential makes it a candidate for both growth promotion and weed control applications.

Proposed Plant Species for Screening

A selection of both monocotyledonous and dicotyledonous plants should be used to assess the phytotoxicity and growth regulatory effects.

  • Lactuca sativa (Lettuce): A standard dicot model for phytotoxicity testing due to its rapid germination and sensitivity.[11]

  • Zea mays (Maize): A representative monocot crop.

  • Arabidopsis thaliana: A model dicot for genetic and molecular studies of hormone action.

Experimental Workflow: Phytotoxicity and Growth Regulation Assay

The following workflow illustrates the process for evaluating the effects of the compound on seed germination and seedling growth.

Plant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solutions Prepare Aqueous Solutions of Test Compound treat_seeds Place Seeds in Dishes and Add Test Solutions prep_solutions->treat_seeds prep_seeds Surface Sterilize Seeds prep_seeds->treat_seeds prep_plates Prepare Petri Dishes with Filter Paper prep_plates->treat_seeds incubate Incubate in Growth Chamber (e.g., 7 days) treat_seeds->incubate measure_germination Calculate Germination Rate incubate->measure_germination measure_growth Measure Root and Shoot Length incubate->measure_growth assess_toxicity Record Phytotoxicity Symptoms incubate->assess_toxicity analyze_stats Statistical Analysis (ANOVA) measure_germination->analyze_stats measure_growth->analyze_stats assess_toxicity->analyze_stats

Caption: Workflow for phytotoxicity and plant growth regulation assays.

Protocol 2: Seed Germination and Seedling Growth Assay

This protocol is designed to evaluate the dose-dependent effects of this compound on plant development.

1. Materials and Reagents:

  • This compound (≥95% purity)

  • Seeds of Lactuca sativa, Zea mays, and Arabidopsis thaliana

  • Sterile distilled water

  • 70% Ethanol and 1% Sodium hypochlorite solution for sterilization

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper (e.g., Whatman No. 1)

  • Plant growth chamber with controlled light and temperature

  • Ruler or digital calipers

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a minimal amount of DMSO and then dilute with sterile distilled water to the highest desired concentration. Ensure the final DMSO concentration is below 0.5%.

  • Perform serial dilutions to prepare a range of test concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Use sterile distilled water with the same concentration of DMSO as the negative control.

3. Seed Sterilization and Plating:

  • Surface sterilize seeds by first rinsing with 70% ethanol for 1 minute, followed by soaking in 1% sodium hypochlorite solution for 10-15 minutes.

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Aseptically place two layers of sterile filter paper into each Petri dish.

  • Arrange a set number of seeds (e.g., 20-30 for lettuce/Arabidopsis, 10 for maize) evenly on the filter paper in each dish.

4. Treatment and Incubation:

  • Add 5 mL of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated but not flooded.

  • Seal the dishes with parafilm.

  • Place the dishes in a plant growth chamber under controlled conditions (e.g., 25/20 °C day/night temperature, 16/8 h light/dark photoperiod).

5. Data Collection and Analysis:

  • After 7 days (or another appropriate time point), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Calculate the germination rate (%) for each treatment.

  • Carefully remove the seedlings and measure the length of the primary root and the shoot for each seedling.

  • Observe and record any signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), or morphological abnormalities.

  • Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences between the treatments and the control. If significant effects are found, use a post-hoc test (e.g., Tukey's HSD) to compare means.

Concluding Remarks for the Research Professional

This compound presents an intriguing, yet underexplored, scaffold for agrochemical research. The application notes and protocols provided in this guide offer a systematic approach to characterizing its potential as both a novel fungicide and a plant growth regulator. The causality behind these experimental choices is rooted in the established bioactivity of the broader class of halogenated benzoic acids. By rigorously applying these self-validating protocols, researchers can generate reliable data to support or refute the hypothesized applications. Positive results from these initial screens would warrant further investigation into the compound's mode of action, crop safety, and structure-activity relationships, paving the way for the development of new and effective agricultural tools.

References

Application Notes and Protocols for the Amination of 4-Bromo-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-aryl and N-alkyl aminobenzoic acids is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. 4-Bromo-3,5-dichlorobenzoic acid is a particularly valuable starting material, offering a handle for C-N bond formation at the C4 position while being decorated with two chloro substituents and a carboxylic acid moiety that can be further functionalized. The electronic properties of this molecule, with three electron-withdrawing groups (two chloro, one carboxyl) and a reactive bromo substituent, open up several synthetic avenues for amination.

This guide provides a detailed technical overview of the primary strategies for the reaction of this compound with amines. We will delve into the mechanistic underpinnings of the two most viable reaction pathways: the transition-metal-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices.

Scientific Principles and Mechanistic Considerations

The successful amination of this compound hinges on understanding the interplay of the substituents and the choice of reaction conditions. Two primary mechanistic pathways can be exploited.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds via the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base.[1][2] The general catalytic cycle is depicted below.

Buchwald-Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH2 Amido Pd(II)-Amido Complex AmineCoord->Amido + Base - Base-H+X- Amido->Pd(0)L2 Product R-NH-Ar Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Chemoselectivity: A key advantage of transition-metal-catalyzed cross-coupling is the differential reactivity of aryl halides. The oxidative addition of palladium to the C-X bond is generally much faster for bromides than for chlorides (reactivity order: I > Br > Cl).[3] This inherent chemoselectivity allows for the targeted amination at the C4-Br position of this compound, leaving the C3 and C5 chloro substituents untouched for potential subsequent modifications.

The Role of the Carboxylic Acid: The free carboxylic acid group presents a potential complication. It is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions (e.g., sodium tert-butoxide). The resulting carboxylate can potentially coordinate to the palladium center, inhibiting catalytic activity.[4][5] To circumvent this, two strategies are common:

  • Use of Weaker Bases: Employing weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be effective, though they may require higher reaction temperatures or longer reaction times.

  • Protection of the Carboxylic Acid: A more robust approach is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester is generally inert to the reaction conditions and can be hydrolyzed back to the carboxylic acid post-amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a stepwise addition-elimination mechanism. For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group.[6]

In this compound, the bromine atom is para to the carboxylic acid group and ortho to two chloro substituents. All three are electron-withdrawing, making the aromatic ring electron-deficient and thus susceptible to nucleophilic attack by an amine.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start This compound + R-NH2 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Attack at C-Br Product_SNAr 4-Amino-3,5-dichlorobenzoic acid derivative + Br- Meisenheimer->Product_SNAr Loss of Bromide Esterification_Workflow Start This compound in Methanol Reagent Add SOCl2 (dropwise) at 0°C Start->Reagent Reaction Reflux for 2-4h Reagent->Reaction Workup Concentrate, dissolve in EtOAc, wash with NaHCO3(aq) and brine Reaction->Workup Purify Dry (Na2SO4), concentrate, and purify (optional) Workup->Purify Product Methyl 4-Bromo-3,5-dichlorobenzoate Purify->Product Buchwald_Hartwig_Workflow Setup To an oven-dried flask, add Ester, Base, Pd catalyst, Ligand Inert Evacuate and backfill with Argon/Nitrogen (3x) Setup->Inert AddSolvents Add degassed Toluene and Amine Inert->AddSolvents React Heat to 80-110°C for 4-24h AddSolvents->React Workup Cool, dilute with EtOAc, filter through Celite React->Workup Purify Wash with water/brine, dry, concentrate, and purify Workup->Purify Product Methyl 4-(alkyl/aryl)amino- 3,5-dichlorobenzoate Purify->Product

References

Application Notes and Protocols for the Esterification of 4-Bromo-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and scientific rationale for the esterification of 4-bromo-3,5-dichlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The choice of esterification method is critical and depends on factors such as the desired ester, substrate sensitivity, required scale, and available reagents. This guide explores two robust and widely applicable methods: the classic Fischer-Speier Esterification and a highly efficient method involving activation with thionyl chloride.

Introduction: The Significance of Esterifying this compound

This compound is a halogenated aromatic carboxylic acid. The presence of electron-withdrawing chloro and bromo substituents can influence the reactivity of the carboxylic acid group. Esterification of this moiety is a common strategy in drug development to modulate a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The resulting esters are valuable precursors for a wide range of more complex molecules.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a reversible process that typically requires an excess of the alcohol to drive the reaction to completion.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4]

Scientific Rationale

For a sterically hindered or electronically deactivated carboxylic acid like this compound, the Fischer-Speier reaction can be sluggish. The electron-withdrawing nature of the halogen substituents decreases the nucleophilicity of the carbonyl oxygen, making its protonation more difficult. To overcome this, forcing conditions such as prolonged heating and a significant excess of the alcohol are often necessary. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial.[2] The removal of water, a byproduct of the reaction, is also critical to shift the equilibrium towards the ester product.[3] In a laboratory setting, this is often achieved by using the alcohol as the solvent and refluxing the mixture.

Experimental Protocol: Synthesis of Methyl 4-Bromo-3,5-dichlorobenzoate

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and anhydrous methanol (20-40 eq). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or an oil bath.[5]

  • Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-bromo-3,5-dichlorobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to obtain the pure ester.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start dissolve Dissolve this compound in excess anhydrous Methanol start->dissolve add_catalyst Add conc. H₂SO₄ (catalyst) dissolve->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Work-up: - Remove excess MeOH - Dissolve in DCM/EtOAc - Wash with NaHCO₃ & Brine monitor->workup Reaction Complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure Methyl 4-Bromo- 3,5-dichlorobenzoate purify->product

Caption: Workflow for the Fischer-Speier esterification of this compound.

Method 2: Esterification via Acyl Chloride Formation with Thionyl Chloride

For sterically hindered or electronically deactivated carboxylic acids, conversion to a more reactive intermediate, such as an acyl chloride, can significantly improve the efficiency of esterification. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6] The resulting acyl chloride is highly electrophilic and reacts readily with alcohols, even at room temperature, to form the corresponding ester in high yield.[7]

Scientific Rationale

This two-step, one-pot procedure first involves the reaction of this compound with thionyl chloride to form 4-bromo-3,5-dichlorobenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[6] The subsequent addition of an alcohol to the highly reactive acyl chloride results in a rapid and generally irreversible nucleophilic acyl substitution to yield the desired ester. This method avoids the equilibrium limitations of the Fischer-Speier esterification.[6] It is particularly advantageous for the synthesis of esters from secondary or tertiary alcohols, which can be problematic in acid-catalyzed reactions due to competing elimination reactions.[2][3]

Experimental Protocol: Synthesis of Ethyl 4-Bromo-3,5-dichlorobenzoate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol (EtOH)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Pyridine or Triethylamine (optional, as an acid scavenger)

  • Round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq). Alternatively, the reaction can be carried out in an inert solvent like anhydrous dichloromethane or toluene with a smaller excess of thionyl chloride (1.5-2.0 eq).

  • Heating: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solid carboxylic acid has dissolved.

  • Removal of Excess Reagent: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure. If a solvent was used, it can be co-evaporated.

  • Ester Formation: Dissolve the crude 4-bromo-3,5-dichlorobenzoyl chloride in anhydrous dichloromethane. Cool the solution in an ice bath.

  • Alcohol Addition: Slowly add anhydrous ethanol (1.5-2.0 eq) to the solution of the acyl chloride. If desired, a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl produced during the reaction.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the acyl chloride.

  • Work-up: Quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 4-bromo-3,5-dichlorobenzoate can be purified by column chromatography or distillation under reduced pressure.

Workflow Diagram: Thionyl Chloride Mediated Esterification

Thionyl_Chloride_Workflow start Start react_socl2 React this compound with excess SOCl₂ start->react_socl2 reflux Reflux for 1-3 hours react_socl2->reflux remove_excess Remove excess SOCl₂ in vacuo reflux->remove_excess dissolve_acyl Dissolve crude Acyl Chloride in anhydrous DCM remove_excess->dissolve_acyl add_alcohol Add anhydrous Ethanol at 0 °C dissolve_acyl->add_alcohol stir Stir at RT for 1-2 hours add_alcohol->stir workup Work-up: - Quench with H₂O/NaHCO₃ - Wash with Brine stir->workup dry Dry and Concentrate workup->dry purify Purify (Chromatography or Distillation) dry->purify product Pure Ethyl 4-Bromo- 3,5-dichlorobenzoate purify->product

Caption: Workflow for esterification via acyl chloride formation using thionyl chloride.

Comparative Summary of Methods

ParameterFischer-Speier EsterificationThionyl Chloride Method
Reagents Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Carboxylic acid, thionyl chloride, alcohol
Reaction Conditions Reversible, requires heating (reflux)Generally irreversible, acyl chloride formation requires heating, esterification often at RT
Reaction Time Longer (4-8 hours or more)Shorter overall (2-5 hours)
Advantages Simple reagents, environmentally benign byproducts (water)[2]High yielding, applicable to a wide range of alcohols, avoids equilibrium issues
Disadvantages Equilibrium-limited, may require large excess of alcohol, can be slow for hindered acids[3]Uses corrosive and hazardous thionyl chloride, produces HCl as a byproduct[6]
Best Suited For Simple primary and secondary alcohols, large-scale synthesis where cost is a factorHindered carboxylic acids, tertiary alcohols, when high yields are critical

Conclusion

The esterification of this compound can be effectively achieved through multiple synthetic routes. The choice between the Fischer-Speier method and the thionyl chloride-mediated approach should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the desired yield, and the scale of the reaction. For simple methyl or ethyl esters where operational simplicity is desired, the Fischer-Speier esterification is a viable option. However, for a more rapid and robust synthesis that ensures high conversion, particularly with more complex alcohols, the thionyl chloride method is superior. Researchers and drug development professionals should consider the trade-offs in terms of reagent handling, reaction conditions, and efficiency to select the optimal method for their specific application.

References

analytical methods for 4-Bromo-3,5-dichlorobenzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4-Bromo-3,5-dichlorobenzoic Acid

Abstract: This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound (CAS No. 117738-75-7), a critical intermediate in the pharmaceutical and agrochemical industries.[1] Ensuring the identity, purity, and stability of this raw material is paramount for regulatory compliance and the synthesis of high-quality final products. This document outlines a multi-faceted analytical approach, leveraging chromatographic, spectroscopic, and thermal analysis techniques. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring robust and reproducible results for researchers, quality control analysts, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a bromine and two chlorine atoms, imparts specific chemical properties that are leveraged in complex organic syntheses.[1] A thorough analytical characterization is the cornerstone of quality control, providing essential data on identity, purity, and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 117738-75-7[2][3]
Molecular Formula C₇H₃BrCl₂O₂[2][4]
Molecular Weight 269.91 g/mol [2][5][6]
Appearance White to off-white solid/powder[1][7]
Melting Point 220-224 °C[1]
Solubility Soluble in methanol[1]
pKa ~3.60 (predicted)[1]

Chromatographic Methods for Purity and Assay

Chromatography is the definitive technique for assessing the purity of this compound, separating the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity and assay determination of non-volatile organic acids. The method's robustness and precision make it ideal for quality control environments. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water. The acid is crucial to maintain the analyte in its protonated form, preventing peak tailing.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the standard solution using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[8]

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for aromatic compounds.
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% H₃PO₄A balanced mobile phase for optimal retention and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Detection UV at 230 nmWavelength at which the aromatic system exhibits strong absorbance.
Injection Vol. 10 µLA suitable volume to achieve good sensitivity without overloading the column.
  • Data Analysis:

    • Purity: Determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Assay: Quantified against the reference standard using a single-point or multi-point calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Diluent p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Equilibrate System p3->h1 h2 Inject Sample h1->h2 h3 Acquire Data h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (Area %) d1->d2 d3 Calculate Assay vs. Std d1->d3

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of volatile and semi-volatile compounds. Due to the low volatility and high polarity of carboxylic acids, derivatization is required to convert the analyte into a more volatile and thermally stable form, typically an ester.[9][10] This method is particularly useful for identifying trace impurities and for structural elucidation based on fragmentation patterns.

  • Derivatization (Methylation):

    • Caution: Diazomethane is toxic and explosive. This procedure must be performed by trained personnel in a chemical fume hood. An alternative is using trimethylsilylation (TMS) agents.

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/diethyl ether).

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

    • Allow the reaction to proceed for 10-15 minutes.

    • Quench the excess diazomethane by adding a drop of acetic acid. The resulting solution contains the methyl ester of this compound.[11][12]

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC-MS Conditions:

    Table 3: GC-MS Method Parameters

ParameterConditionRationale
Column DB-5 or similar non-polar, 30 m x 0.25 mm, 0.25 µmGeneral-purpose column suitable for a wide range of organic molecules.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to separate the analyte from solvent and potential byproducts.
MS Source Temp. 230 °CStandard temperature for an EI source.
Mass Range 50-350 amuCovers the expected mass of the derivatized molecule and its fragments.
  • Data Analysis: The identity is confirmed by matching the retention time and the mass spectrum against a reference. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

Spectroscopic Characterization

Spectroscopic methods provide unambiguous structural confirmation, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation. For this compound, the spectra are relatively simple and highly diagnostic.

  • ¹H NMR: The spectrum will show a singlet in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two equivalent protons at positions 2 and 6. The acidic proton of the carboxyl group may appear as a broad singlet at a higher chemical shift (>10 ppm), though its position can vary and it may exchange with deuterated solvents.

  • ¹³C NMR: The spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the acid is typically found downfield (~165-170 ppm). The aromatic carbons will appear in the 120-140 ppm range, with their specific shifts influenced by the halogen substituents.

Table 4: Expected NMR Chemical Shifts (in DMSO-d₆)

NucleusExpected δ (ppm)MultiplicityAssignment
¹H ~8.0 - 8.2SingletAr-H (2H)
¹H >13.0Broad Singlet-COOH (1H)
¹³C ~165SingletC=O
¹³C ~138SingletC-Cl
¹³C ~132SingletC-H
¹³C ~130SingletC-COOH
¹³C ~125SingletC-Br

Note: These are predicted values. Actual shifts can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[13]

  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Table 5: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeDescription
2500-3300 O-H stretchVery broad band, characteristic of a hydrogen-bonded carboxylic acid.[14]
~1700 C=O stretchStrong, sharp absorption, indicative of the carbonyl group in the acid.[15]
1450-1600 C=C stretchMultiple bands corresponding to the aromatic ring.[14]
~1200-1300 C-O stretchStrong band associated with the carboxylic acid.
~700-800 C-Cl stretchAbsorption related to the carbon-chlorine bonds.[15]
~600-700 C-Br stretchAbsorption related to the carbon-bromine bond.

Thermal Analysis

Thermal analysis provides information on the material's stability, melting behavior, and decomposition profile.[16][17]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is primarily used to determine the melting point and assess the purity of a crystalline solid.

  • Protocol: A small amount of sample (2-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Interpretation: A sharp endothermic peak is observed, with the onset temperature corresponding to the melting point. The sharpness of the peak is an indicator of purity; impurities typically cause peak broadening and a depression of the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18] It is used to evaluate thermal stability.

  • Protocol: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • Interpretation: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss is recorded. This provides the decomposition temperature, a key parameter for assessing the material's stability during storage and processing.

Integrated_Analysis cluster_id Identity Confirmation cluster_quant Purity & Assay cluster_phys Physicochemical Properties compound This compound NMR NMR (¹H, ¹³C) compound->NMR Structure MS GC-MS (after derivatization) compound->MS Molecular Weight & Fragments IR FT-IR compound->IR Functional Groups HPLC HPLC-UV compound->HPLC Quantification DSC DSC (Melting Point) compound->DSC Thermal Behavior TGA TGA (Thermal Stability) compound->TGA Decomposition

Caption: Integrated analytical strategy for characterization.

Conclusion

The comprehensive characterization of this compound requires an orthogonal approach, combining multiple analytical techniques. HPLC serves as the primary tool for purity and assay, while spectroscopic methods (NMR, FT-IR, MS) provide definitive structural confirmation. Thermal analysis (DSC, TGA) offers critical data on the material's physical properties and stability. The protocols and insights provided in this guide establish a robust framework for the quality assessment of this important chemical intermediate, ensuring its suitability for downstream applications in research and manufacturing.

References

A Robust, Validated HPLC Method for the Quantitative Analysis of 4-Bromo-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This comprehensive application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Bromo-3,5-dichlorobenzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification essential for quality control and process monitoring. The developed reversed-phase HPLC (RP-HPLC) method utilizes a standard C18 column and a simple isocratic mobile phase, ensuring excellent peak shape, resolution, and sensitivity. This guide provides a complete protocol, from method development rationale to a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it directly applicable for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors.

Introduction and Analytical Rationale

This compound (MW: 269.90 g/mol , CAS: 117738-75-7) is a halogenated aromatic carboxylic acid.[1] Its structural features are pivotal in its role as a building block in organic synthesis.[2] The purity and concentration of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredients (APIs) or agrochemical products. Consequently, a precise and accurate analytical method is imperative for its quality assessment.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] The method described herein is based on reversed-phase chromatography, the most common mode of HPLC. In this mode, a non-polar stationary phase (the column) is used with a more polar mobile phase.[4] this compound, being a moderately polar aromatic compound, is ideally suited for this technique.

The core of this method's success lies in controlling the ionization state of the analyte. As a carboxylic acid, this compound has an acidic proton. Its pKa is estimated to be around 3.6, similar to other halogenated benzoic acids.[2] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be maintained significantly lower than the analyte's pKa.[5] By keeping the mobile phase pH low (e.g., pH 2.5-3.0), the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH). This non-ionized state increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and, therefore, better retention and separation.[6][7]

HPLC Method Development Strategy

The logical flow for developing a robust analytical method involves a systematic selection of the column, mobile phase, and detection parameters, followed by rigorous validation.

MethodDevelopment cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte Analyte Properties (Polarity, pKa, UV Absorbance) Col_Select Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Col_Select Moderately Polar MP_Select Mobile Phase Optimization (ACN/Acidic Buffer, pH < pKa) Analyte->MP_Select Acidic Nature Det_Select Detector Settings (UV Wavelength Selection) Analyte->Det_Select Aromatic Chromophore Precision Precision Col_Select->Precision Specificity Specificity MP_Select->Specificity Linearity Linearity & Range Det_Select->Linearity FinalMethod Final Validated Method Det_Select->FinalMethod Optimized Parameters Accuracy Accuracy LOD_LOQ LOD & LOQ Robustness Robustness Robustness->FinalMethod Proven Reliability ValidationWorkflow cluster_Core Core Validation Parameters cluster_Limit Limit & Robustness Tests Start Start Validation Protocol Specificity Specificity Inject Blank, Placebo, and Spiked Sample R: No interference at analyte Rt Start->Specificity End Validation Report Complete Linearity Linearity Analyze 5+ concentrations (n=3) R: r² ≥ 0.999 Specificity->Linearity Accuracy Accuracy Spike recovery at 3 levels (e.g., 80, 100, 120%) R: 98.0-102.0% recovery Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate (different day/analyst) R: RSD ≤ 2.0% Accuracy->Precision LOQ Limit of Quantitation (LOQ) S/N ratio ≈ 10 or from linearity R: Must be precise and accurate Precision->LOQ Robustness Robustness Vary Flow (±0.1), Temp (±2°C), pH R: SST passes, results unaffected LOQ->Robustness Robustness->End

References

Application Notes and Protocols for NMR Spectroscopy of 4-Bromo-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Spectral Complexity of Halogenated Aromatics

4-Bromo-3,5-dichlorobenzoic acid and its derivatives represent a class of compounds with significant importance in medicinal chemistry, materials science, and as synthetic intermediates. The unique substitution pattern of three halogen atoms on the aromatic ring introduces distinct electronic effects that profoundly influence their chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these molecules. However, the presence of multiple halogens, including the quadrupolar bromine and chlorine nuclei, presents specific challenges in acquiring and interpreting NMR spectra.

This comprehensive guide provides in-depth application notes and detailed protocols for the NMR analysis of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for unambiguous structure verification, purity assessment, and quantitative measurements. The protocols and interpretations within are grounded in established spectroscopic principles and field-proven insights to ensure technical accuracy and reliability.

Core Principles: Understanding Substituent Effects on the Aromatic System

The chemical shifts of the aromatic protons and carbons in this compound derivatives are governed by the interplay of the electronic effects of the substituents: the carboxyl group (or its derivative), the bromine atom, and the two chlorine atoms.

  • The Carboxyl Group (-COOH and its derivatives): This is an electron-withdrawing group through both resonance and inductive effects, deshielding the aromatic protons and carbons.[1][2] The carbonyl carbon of the acid or its derivative will appear significantly downfield in the ¹³C NMR spectrum, typically in the range of 165-175 ppm.[2]

  • Halogens (Br and Cl): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity, but they are also capable of donating electron density to the aromatic ring through resonance (lone pair delocalization). For chlorine and bromine, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the aromatic system. The effect of halogens on the chemical shifts of the directly attached (ipso) carbon is complex, with both paramagnetic and spin-orbit coupling contributions influencing the final chemical shift.[3][4]

Due to the symmetrical substitution pattern of this compound, the two aromatic protons are chemically equivalent, as are the two chlorine-bearing carbons. This symmetry simplifies the ¹H NMR spectrum, which is expected to show a singlet for the aromatic protons.

¹H and ¹³C NMR Spectral Data of Halogenated Benzoic Acids

The following table summarizes typical chemical shift ranges for protons and carbons in halogenated benzoic acids, compiled from various literature sources. This data serves as a reference for predicting and interpreting the spectra of this compound and its derivatives.

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
4-Bromobenzoic acid[5]DMSO-d₆13.14 (s, 1H, COOH), 7.85 (d, J = 8.5 Hz, 2H), 7.67 (d, J = 8.5 Hz, 2H)166.7, 132.5, 132.1, 130.9, 130.5, 130.1, 126.9
4-Chlorobenzoic acid[5]DMSO-d₆13.13 (s, 1H, COOH), 7.92 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.5 Hz, 2H)166.6, 137.9, 132.1, 130.3, 129.7, 129.6, 127.9
3,5-Dichlorobenzoic acid[6]-Predicted: Aromatic protons ~7.5-8.0 ppmPredicted: ~165 (COOH), ~135, ~134, ~131, ~129 (Aromatic)
This compound -Predicted: Aromatic protons ~8.0-8.2 ppm (singlet) Predicted: ~165 (COOH), ~138 (C-Cl), ~135 (C-COOH), ~132 (C-H), ~120 (C-Br)
Methyl 4-bromobenzoate[7]CDCl₃7.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2
4-Bromobenzamide[8]CDCl₃7.75 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 6.0 (br s, 2H, NH₂)168.1, 133.5, 132.1, 129.6, 127.3

Note: Predicted values for this compound are based on additive substituent effects and comparison with structurally similar compounds.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of a this compound derivative for NMR analysis.

Caption: Workflow for NMR Sample Preparation.

Causality Behind Experimental Choices:

  • Sample Amount: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, resulting in lower sensitivity compared to ¹H NMR.

  • Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's proton signals. The deuterium signal is also used by the spectrometer for field-frequency locking.

  • Filtration: Solid particles in the NMR sample can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

This protocol provides a starting point for acquiring standard 1D NMR spectra.

Caption: General Workflow for 1D NMR Data Acquisition.

Considerations for Halogenated Compounds:

The presence of bromine and chlorine, which are quadrupolar nuclei (spin > 1/2), can lead to faster relaxation of adjacent carbon nuclei. This can cause broadening of the signals of the carbons directly bonded to the halogens (C-Br and C-Cl). While this effect is often less pronounced for spin-1/2 nuclei like ¹³C, it is a factor to be aware of during spectral interpretation. For quantitative NMR, ensuring complete relaxation between pulses is critical. A longer relaxation delay (D1) of at least 5 times the longest T₁ of interest is recommended.

Advanced NMR Techniques for Structural Elucidation

For complex derivatives or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons.[9] This is extremely useful for assigning the protonated carbons in the molecule. For a derivative of this compound with, for example, an ethyl ester group, an HSQC spectrum would show correlations between the aromatic protons and their corresponding carbons, as well as between the methylene and methyl protons of the ethyl group and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[9] This is a powerful tool for piecing together the carbon skeleton of a molecule. For instance, in a methyl ester derivative of this compound, the methyl protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to the quaternary carbons of the aromatic ring.

Caption: Role of 2D NMR in Structure Determination.

Application: Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.[2][10][11][12] The integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known amount of an internal standard to the integral of the analyte, the absolute quantity of the analyte can be determined.

Protocol 3: Quantitative ¹H NMR (qNMR)
  • Selection of Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum (ideally a singlet), is stable, not volatile, and has signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound derivative.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of a deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Use a long relaxation delay (D1), typically 5-7 times the longest T₁ relaxation time of the protons being quantified, to ensure complete relaxation between scans.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

  • Data Processing and Calculation:

    • Carefully integrate the signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Conclusion

NMR spectroscopy is a versatile and powerful technique for the characterization of this compound and its derivatives. By understanding the fundamental principles of substituent effects and employing robust experimental protocols, researchers can obtain high-quality 1D and 2D NMR data for unambiguous structural elucidation. Furthermore, the application of qNMR provides a reliable method for determining the purity of these compounds, which is critical in drug development and quality control. The guidelines and protocols presented here offer a solid foundation for the successful application of NMR spectroscopy in the study of this important class of halogenated aromatic compounds.

References

Application Note & Protocols: Strategic Derivatization of 4-Bromo-3,5-dichlorobenzoic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 4-Bromo-3,5-dichlorobenzoic acid, a halogen-rich scaffold, to generate diverse molecular libraries for biological screening. We detail the strategic rationale and provide step-by-step protocols for key synthetic transformations including esterification, amidation, and hydrazide-hydrazone formation. The protocols are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to efficiently explore the structure-activity relationships of this versatile chemical starting block. Emphasis is placed on the causality behind experimental choices, methods for product purification and characterization, and preparation for high-throughput screening.

Introduction: The Rationale for Derivatizing this compound

This compound is a synthetically versatile aromatic carboxylic acid. Its structure is of significant interest in medicinal chemistry for several key reasons:

  • Halogenation and Bioactivity: The presence of multiple halogen atoms (bromine and chlorine) can significantly enhance biological activity. Halogenation is known to increase lipophilicity, improve metabolic stability, and facilitate specific interactions with biological targets, leading to a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1][2]

  • Reactive Handles: The molecule possesses a carboxylic acid group, which is a prime handle for derivatization into esters, amides, and other functional groups.[3] The carbon-bromine bond also offers a potential site for further complexity generation via cross-coupling reactions, though this guide focuses on the modification of the carboxyl group.[4]

By systematically modifying the carboxylic acid moiety, a diverse library of compounds can be synthesized from this single, readily available scaffold. This allows for a thorough exploration of the chemical space around the 4-bromo-3,5-dichlorophenyl core to identify novel bioactive agents.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the starting material's properties is critical for designing synthetic routes and purification strategies.

PropertyValueSource
CAS Number 117738-75-7[5]
Molecular Formula C₇H₃BrCl₂O₂[3][5]
Molecular Weight 269.91 g/mol [5]
Appearance Off-white to pale yellow solid[5]
Purity Typically ≥95%[5]
Storage Store at room temperature, sealed in a dry environment[5]

Strategic Derivatization Pathways and Protocols

The primary goal is to transform the carboxylic acid into functional groups that are prevalent in known pharmaceuticals and offer diverse physicochemical properties. We will detail three fundamental and high-yielding pathways: Esterification, Amidation, and Hydrazide/Hydrazone formation.

Pathway 1: Esterification

Scientific Rationale: Converting the polar carboxylic acid to a less polar ester can enhance a compound's lipophilicity. This modification often improves cell membrane permeability, a critical factor for activity against intracellular targets. Ester derivatives themselves can be bioactive or act as pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.

This protocol utilizes a classic Fischer esterification method with an acid catalyst. Thionyl chloride in methanol is a highly effective alternative that proceeds through an acyl chloride intermediate.[6]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Suspend the solid in anhydrous methanol (approx. 5-10 mL per gram of acid). Place the flask in an ice bath and stir.

  • Acid Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, concentrated sulfuric acid (0.1 eq) can be used as a catalyst.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by flash column chromatography on silica gel if necessary.[7]

Characterization: The final product, Methyl 4-bromo-3,5-dichlorobenzoate[8][9], should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

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// Edges start -> reagents; reagents -> reflux; reflux -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> end_product; } Caption: Workflow for the esterification of the parent acid.

Pathway 2: Amidation

Scientific Rationale: The amide bond is a fundamental feature of peptides and numerous pharmaceuticals. Creating an amide library by coupling the parent acid with a diverse set of primary and secondary amines is a powerful strategy for exploring structure-activity relationships (SAR).[10] This approach allows for the introduction of a wide array of functional groups and structural motifs.

This protocol uses the common and reliable carbodiimide coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.[10]

Materials:

  • This compound

  • A diverse library of primary or secondary amines

  • EDC (or EDCI)

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents as listed in Protocol 1

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir for 5 minutes at room temperature.

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the starting carboxylic acid.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash three times with saturated NaHCO₃ solution and once with brine. For reactions in DMF, multiple water washes may be needed to remove the solvent before the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

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// Edges start -> reagents; reagents -> coupling; coupling -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> end_product; } Caption: General workflow for EDC/HOBt mediated amidation.

Pathway 3: Hydrazide and Hydrazone Formation

Scientific Rationale: The hydrazide-hydrazone motif (-CONH-N=CH-) is a privileged structure in medicinal chemistry, known for a vast array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[11][12] This two-step synthesis first creates a key hydrazide intermediate, which is then condensed with a library of aldehydes or ketones to rapidly generate a large and structurally diverse set of final compounds.

This protocol converts the methyl ester (synthesized in Protocol 1) into the corresponding hydrazide.

Materials:

  • Methyl 4-bromo-3,5-dichlorobenzoate

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve or suspend Methyl 4-bromo-3,5-dichlorobenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine monohydrate (5.0 to 10.0 eq). Caution: Hydrazine is highly toxic and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The product often precipitates out of the solution upon formation or cooling. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

This protocol describes the condensation of the hydrazide with an aldehyde.

Materials:

  • 4-Bromo-3,5-dichlorobenzohydrazide

  • A diverse library of aldehydes or ketones

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve 4-Bromo-3,5-dichlorobenzohydrazide (1.0 eq) in ethanol. Add the desired aldehyde or ketone (1.0-1.1 eq).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The hydrazone product frequently precipitates from the reaction mixture.

  • Isolation and Purification: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the product with cold ethanol and dry under vacuum.

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// Edges start -> hydrazide_synth; hydrazide_synth -> hydrazide_intermediate; hydrazide_intermediate -> hydrazone_synth; hydrazone_synth -> isolate; isolate -> end_product; } Caption: Two-step synthesis of hydrazones via a hydrazide intermediate.

Preparation for Biological Screening

Proper sample handling is paramount for obtaining reliable data from biological assays.

Protocol 4: Preparation of Assay Plates

Rationale: Most screening compounds are stored as high-concentration stock solutions in dimethyl sulfoxide (DMSO) due to its broad solubilizing power and compatibility with most automated screening platforms. Serial dilutions are then performed to create plates for dose-response analysis.

Materials:

  • Synthesized and purified derivative compounds

  • Anhydrous DMSO

  • 96-well or 384-well microtiter plates

  • Appropriate assay buffer or cell culture medium

  • Multichannel pipette or automated liquid handler

Procedure:

  • Stock Solution Preparation: Accurately weigh each purified compound and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution. Store these master stocks at -20°C or -80°C.

  • Intermediate Plate: Prepare an intermediate plate by diluting the master stock. For example, dilute the 10 mM stock to 100 µM in assay buffer or medium. This step minimizes the final concentration of DMSO in the assay wells.

  • Serial Dilution (Assay Plate): Perform serial dilutions directly in the final assay plate. For example, in a 96-well plate, add 100 µL of buffer/medium to all wells. Add 100 µL of the 100 µM intermediate solution to the first column. Mix, then transfer 100 µL from the first column to the second, and repeat across the plate to create a dose-response curve.

  • Controls: Always include positive and negative controls on each plate. A typical layout is shown below.

Example 96-Well Plate Layout for Screening

1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Pos CtrlNeg Ctrl
B Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Pos CtrlNeg Ctrl
C Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Cmpd 3Pos CtrlNeg Ctrl
D Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Cmpd 4Pos CtrlNeg Ctrl
E Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Cmpd 5Pos CtrlNeg Ctrl
F Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Cmpd 6Pos CtrlNeg Ctrl
G Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Cmpd 7Pos CtrlNeg Ctrl
H BLANKBLANKBLANKBLANKBLANKBLANKBLANKBLANKBLANKBLANKPos CtrlNeg Ctrl
Columns 1-10 represent a serial dilution series for each compound. "Pos Ctrl" = Positive Control; "Neg Ctrl" = Negative Control (vehicle, e.g., DMSO).

Conclusion

This compound serves as an excellent starting point for the generation of diverse chemical libraries. The robust protocols for esterification, amidation, and hydrazone formation described herein provide a clear path to synthesizing a wide range of novel derivatives. By combining these synthetic strategies with systematic biological screening, researchers can effectively probe the therapeutic potential of this halogenated scaffold and identify promising new lead compounds for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3,5-dichlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 4-bromo-3,5-dichlorobenzoic acid (CAS: 117738-75-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization parameters of this synthesis. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and efficient preparation of this valuable chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing this compound?

A1: The most direct and common method is the electrophilic aromatic bromination of 3,5-dichlorobenzoic acid.[3][4] This reaction involves introducing a bromine atom onto the aromatic ring at the position activated by the directing effects of the existing substituents. The starting material, 3,5-dichlorobenzoic acid, is readily available from various commercial suppliers.[5]

Q2: Can you explain the reaction mechanism and the role of the substituents?

A2: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The carboxylic acid (-COOH) group is a meta-director and a strong deactivator, while the two chlorine (-Cl) atoms are ortho, para-directors and also deactivators.[6] In this specific case, the position C-4 is para to the carboxylic acid and ortho to both chlorine atoms. The directing effects of the chlorine atoms guide the incoming electrophile (Br+) to the C-4 position. However, because all three substituents are electron-withdrawing, the aromatic ring is significantly deactivated, necessitating forceful reaction conditions, such as the use of a strong Lewis acid catalyst or fuming sulfuric acid (oleum), to facilitate the bromination.[7]

Click to view Reaction Mechanism Diagram

Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound.


Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves hazardous materials that require strict safety protocols.

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and can cause severe skin burns. Always handle liquid bromine in a certified chemical fume hood.[8]

  • Lewis Acids (e.g., FeBr₃) and Oleum: These are highly corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[9]

  • General Precautions: Ensure the reaction is conducted in a well-ventilated area.[10][11] Have appropriate quench solutions (e.g., sodium bisulfite for bromine) and spill kits readily available.

Q4: How can the progress of the reaction be monitored effectively?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[12][13] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material from the product. The reaction is considered complete when the spot corresponding to the 3,5-dichlorobenzoic acid starting material is no longer visible. For more quantitative analysis, techniques like GC-MS or HPLC can be employed.

Q5: What are the expected analytical properties of pure this compound?

A5: The final product should be characterized to confirm its identity and purity. Key analytical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₃BrCl₂O₂[2][14]
Molecular Weight 269.91 g/mol [14][15]
CAS Number 117738-75-7[1][14]
Purity (typical) >95%[1]
Appearance Off-white to pale yellow solid
InChIKey KVYHYUJRKYXVRG-UHFFFAOYSA-N[14]

Note: Spectroscopic data like ¹H NMR, ¹³C NMR, and MS should be acquired to confirm the structure.[16]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree cluster_yield Low Yield / Incomplete Reaction cluster_purity Purity Issues start Reaction Outcome Unsatisfactory q_yield Low yield or significant starting material remains? start->q_yield q_purity Crude product shows multiple spots on TLC? start->q_purity cause_reagents Poor Reagent Quality? q_yield->cause_reagents cause_temp Insufficient Temperature? q_yield->cause_temp cause_catalyst Inactive Catalyst? q_yield->cause_catalyst sol_reagents Use fresh Br₂ and anhydrous catalyst/solvent. cause_reagents->sol_reagents sol_temp Increase temperature gradually (e.g., to 60-80°C). Monitor TLC. cause_temp->sol_temp sol_catalyst Use fresh, anhydrous FeBr₃ or high-quality oleum. cause_catalyst->sol_catalyst cause_mono Main impurity is starting material? q_purity->cause_mono cause_other Other unidentified spots? q_purity->cause_other sol_mono Increase reaction time or temperature to drive to completion. cause_mono->sol_mono sol_other Optimize purification. Try different recrystallization solvents or column chromatography. cause_other->sol_other

Caption: A decision tree for troubleshooting common synthesis problems.

Problem: The reaction has stalled, with significant starting material remaining after an extended period.

  • Q: My TLC analysis shows a strong spot for the starting material and only a faint product spot, even after several hours. What's wrong?

    • A: Potential Cause 1: Inactive Catalyst. If using a Lewis acid like FeBr₃, it must be anhydrous. Exposure to atmospheric moisture can deactivate it. Similarly, the grade of fuming sulfuric acid is critical.

    • A: Recommended Solution 1: Ensure you are using fresh, anhydrous FeBr₃. If using oleum, ensure it is of the appropriate concentration (e.g., 20% SO₃).

    • A: Potential Cause 2: Insufficient Activation Energy. The deactivated ring requires significant energy to undergo bromination. The reaction temperature may be too low.

    • A: Recommended Solution 2: Cautiously increase the reaction temperature in increments of 10°C, monitoring the progress by TLC at each stage. Do not exceed 90°C to avoid potential side reactions like decarboxylation, although this is less likely under these conditions.

Problem: The final product yield is low after work-up and purification.

  • Q: I confirmed full conversion via TLC, but my isolated yield is poor. Where could I have lost my product?

    • A: Potential Cause 1: Product Loss During Work-up. this compound has some solubility in acidic aqueous solutions. Washing the crude precipitate with excessive amounts of water can lead to significant losses.

    • A: Recommended Solution 1: During work-up, after quenching the reaction on ice, wash the filtered solid with a minimal amount of ice-cold water to remove residual acid.

    • A: Potential Cause 2: Inefficient Purification. Choosing an inappropriate solvent for recrystallization can lead to either poor recovery (if the product is too soluble) or inefficient purification (if it is not soluble enough).

    • A: Recommended Solution 2: An effective solvent system for recrystallization is a mixture of ethanol and water or acetic acid and water.[12] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to maximize crystal formation and recovery.

Problem: The crude product is highly colored or difficult to purify.

  • Q: My crude product is a dark brown solid, and recrystallization isn't removing the color. What causes this and how can I fix it?

    • A: Potential Cause: The color is often due to residual bromine (Br₂) or minor, highly conjugated byproducts formed under the harsh reaction conditions.

    • A: Recommended Solution: During the aqueous work-up, add a small amount of a reducing agent like aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution until the color of excess bromine is discharged.[17] If the solid product is still colored, consider treating a solution of the crude product with activated carbon before the final recrystallization step.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3,5-dichlorobenzoic acid on a laboratory scale.

Experimental_Workflow Figure 3: Experimental Synthesis Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup Dissolve 3,5-dichlorobenzoic acid in fuming sulfuric acid (oleum) in a 3-neck RBF with stirring. Cool to 0-5°C. reaction Add liquid bromine dropwise via addition funnel at 0-5°C. Allow to warm to RT, then heat to 60-70°C for 4-6 hours. Monitor by TLC. setup->reaction workup Cool reaction mixture. Carefully pour onto crushed ice. Add NaHSO₃ solution to quench excess bromine. Filter the precipitate. reaction->workup wash Wash the solid with minimal ice-cold water. Dry the crude product. workup->wash purify Recrystallize crude solid from aqueous ethanol or acetic acid. workup->purify analyze Dry the pure product under vacuum. Characterize by MP, NMR, MS. purify->analyze

Caption: A streamlined workflow for the synthesis and purification process.

Materials & Reagents:

  • 3,5-Dichlorobenzoic acid (1.0 eq)

  • Fuming Sulfuric Acid (20% SO₃) (approx. 4-5 mL per gram of starting material)

  • Liquid Bromine (1.1 - 1.2 eq)

  • Crushed Ice

  • 10% Sodium Bisulfite (NaHSO₃) solution

  • Deionized Water

  • Ethanol or Glacial Acetic Acid (for recrystallization)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas outlet bubbler (to trap HBr), add 3,5-dichlorobenzoic acid (1.0 eq).

  • Carefully add fuming sulfuric acid to the flask with stirring until the solid is completely dissolved. Cool the mixture to 0-5°C using an ice-water bath.

  • Bromination: Charge the dropping funnel with liquid bromine (1.1 eq). Add the bromine dropwise to the cold, stirred reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice.

  • Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This step is highly exothermic and releases HBr gas; perform it in a well-ventilated fume hood.

  • Add 10% sodium bisulfite solution dropwise until the orange/brown color of excess bromine disappears.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water.

  • Purification: Transfer the crude solid to a flask and perform recrystallization from a suitable solvent system (e.g., ethanol/water). Dissolve the solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

References

Technical Support Center: Purification of Crude 4-Bromo-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 4-Bromo-3,5-dichlorobenzoic acid. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting advice, and detailed protocols to help you achieve high-purity this compound for your research and development needs. This guide is structured to address common challenges and provide scientifically sound solutions.

I. Understanding the Chemistry: Potential Impurities

A crucial first step in any purification strategy is to understand the potential impurities in your crude material. The synthetic route to this compound often involves the Sandmeyer reaction of a 4-amino-3,5-dichlorobenzoic acid precursor.[1][2] This reaction, while effective, can introduce several types of impurities that need to be addressed during purification.

Common Impurities May Include:

  • Unreacted Starting Material: Residual 4-amino-3,5-dichlorobenzoic acid or its ester.

  • Phenolic Byproducts: Formation of 4-hydroxy-3,5-dichlorobenzoic acid due to the reaction of the diazonium salt with water.[3]

  • Azo Compounds: Colored impurities formed from the coupling of the diazonium salt with other aromatic species.

  • Dehalogenated Species: Loss of a halogen atom during the reaction.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

II. Purification Strategy Workflow

The purification of crude this compound typically involves a multi-step approach to effectively remove the various types of impurities. The following workflow provides a logical sequence for achieving high purity.

Purification_Workflow A Crude this compound B Acid-Base Extraction A->B Removes basic and neutral impurities C Recrystallization B->C Removes polar and some isomeric impurities D Flash Column Chromatography (Optional, for high-purity requirements) C->D Removes closely related impurities E Purity Assessment (TLC/HPLC) C->E D->E F Pure this compound E->F Purity Confirmed

Caption: A general workflow for the purification of crude this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Acid-Base Extraction

Q1: After adding a base to dissolve my crude product, I see an oily layer or insoluble material. What is happening?

A1: This could be due to several factors:

  • Incomplete Dissolution: You may not have added enough aqueous base to fully deprotonate and dissolve the carboxylic acid. Add more base incrementally with vigorous stirring.

  • Presence of Insoluble Impurities: The crude product may contain neutral or basic impurities that are not soluble in the aqueous base. These can be removed by filtration before proceeding with the extraction.

  • "Salting Out": At very high concentrations of the carboxylate salt, the ionic strength of the solution can increase to a point where the salt precipitates. If this is suspected, dilute the mixture with more water.

Q2: I've acidified the basic aqueous layer, but no precipitate has formed, or the yield is very low.

A2: Here are some potential causes and solutions:

  • Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate salt. Check the pH with litmus paper or a pH meter and add more acid if necessary. The pH should be well below the pKa of the carboxylic acid (typically around 2-3 for benzoic acids).

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of pure this compound to induce crystallization.[4]

  • High Solubility in the Acidic Aqueous Solution: While unlikely for this compound, if the product has some solubility in the acidic water, you can try to extract the product back into an organic solvent like ethyl acetate or dichloromethane after acidification.

Recrystallization

Q3: My compound "oils out" instead of forming crystals upon cooling.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if:

  • The solution is too concentrated or cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help.[5]

  • The boiling point of the solvent is higher than the melting point of your compound. While the melting point of this compound is expected to be high, significant impurities can lower it.

  • High levels of impurities are present. The impurities can act as a solvent for your product. In this case, an initial purification by acid-base extraction or a quick filtration through a small plug of silica gel might be necessary before recrystallization.

Q4: The recrystallized product is still colored.

A4: Colored impurities, such as azo compounds from the Sandmeyer reaction, can be persistent.

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless product.

Q5: The recovery from recrystallization is very low.

A5: This is a common issue with several potential causes:

  • Too much solvent was used: This is the most frequent reason for low recovery. The product remains dissolved in the mother liquor. Try to evaporate some of the solvent from the filtrate and cool it again to recover more product.

  • Premature crystallization during hot filtration: If crystals form on the filter paper during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated with hot solvent.

  • The compound is too soluble in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

IV. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The use of a weak base is often sufficient to deprotonate the carboxylic acid without reacting with less acidic impurities.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Back-Wash (Optional but Recommended): To remove any residual neutral or basic impurities from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is strongly acidic (pH ~2). This compound should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air-dry.

Protocol 2: Recrystallization

The choice of solvent is critical for successful recrystallization. For halogenated benzoic acids, a polar protic solvent or a mixture of solvents is often effective.[6][7]

Solvent Selection Table (General Guidance for Halogenated Benzoic Acids)

Solvent SystemPolaritySuitability as Primary SolventSuitability as Co-solventNotes
Ethanol/WaterHighGood (for Ethanol)Good (for Water)A common and effective mixture. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.
MethanolHighGood-Good for polar compounds.
Acetic Acid/WaterHighGood (for Acetic Acid)Good (for Water)Can be effective but acetic acid can be difficult to remove completely.
TolueneLowPoorGoodCan be used as a co-solvent with a more polar solvent.
Hexane/Ethyl AcetateLow/MediumPoor (for Hexane)Good (for Hexane)Useful for less polar impurities. Dissolve in hot ethyl acetate and add hexane.
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 3: Flash Column Chromatography

For very high purity requirements, flash column chromatography can be employed to separate closely related impurities.

Flash_Chromatography A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High-Purity Product H->I

Caption: Workflow for flash column chromatography purification.

  • Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for aromatic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape and reduce tailing.[8][9] Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

V. Purity Assessment

After purification, it is essential to assess the purity of your this compound.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot under UV visualization suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A single sharp peak in the chromatogram is indicative of a pure compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.

VI. References

  • Gallagher, T. C. (2001). Comprehensive Organic Functional Group Transformations II. Elsevier.

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons.

  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved from Biotage website.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Retrieved from University of Rochester website.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester website.

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia.

  • Benchchem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. Benchchem.

  • Alfa Chemistry. Recrystallization of Benzoic Acid. Retrieved from Alfa Chemistry website.

  • Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from Scribd.

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.

  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from Organic Chemistry Portal.

  • University of Waikato. RECRYSTALLISATION. Retrieved from University of Waikato website.

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.

  • Benchchem. (2025). Troubleshooting low purity in Cyclohexaneacetic acid samples. Benchchem.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.

Understanding this compound: An Overview

This compound (Kas: 117738-75-7) is a halogenated aromatic carboxylic acid widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a carboxylic acid group and three halogen substituents (one bromine and two chlorine atoms), provides multiple reaction sites, making it a valuable synthon.[3][4][5] However, the electronic effects of these substituents can also present unique challenges in chemical transformations.

Key Properties:

PropertyValueSource
Molecular FormulaC₇H₃BrCl₂O₂[3][6]
Molecular Weight269.91 g/mol [5][6]
AppearanceOff-white to pale yellow solid[6]
PurityTypically ≥95%[6]
StorageStore at room temperature in a dry, sealed container[7]

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when handling this compound?

While specific hazard information for this compound is not extensively detailed in all sources, it is prudent to handle it with the care afforded to other halogenated aromatic acids. It may be harmful if swallowed and can cause eye and skin irritation.[8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[8]

Q2: In which solvents is this compound soluble?

Halogenated benzoic acids generally exhibit solubility in polar organic solvents. For a similar compound, 4-Bromo-3-chlorobenzoic acid, methanol is a common solvent.[1] For reactions, aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane are often suitable, depending on the specific reaction conditions.

Q3: How does the substitution pattern on the aromatic ring affect its reactivity?

The carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.[9][10] The halogen atoms are also deactivating yet ortho, para-directing.[10][11] This electronic landscape makes the molecule susceptible to nucleophilic aromatic substitution and cross-coupling reactions at the carbon bearing the bromine atom, while the carboxylic acid group can readily undergo esterification and amidation.

Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer-style troubleshooting guide for common reactions involving this compound.

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the electronic nature of this compound can influence reaction outcomes.

Q: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?

A low yield in a Suzuki coupling reaction can stem from several factors. Let's break down the possibilities and how to address them.

Potential Cause 1: Ineffective Catalyst System

The electron-withdrawing nature of the chlorine and carboxylic acid groups can make the C-Br bond less reactive towards oxidative addition by the palladium catalyst.

  • Expert Insight: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate. More robust catalyst systems are often required.

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands. These can enhance the rate of oxidative addition and stabilize the catalytic species.[12]

    • Catalyst Precursor: Use a pre-catalyst that readily forms the active Pd(0) species in situ.

    • Catalyst Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[13]

Potential Cause 2: Suboptimal Reaction Conditions

The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.

  • Expert Insight: The carboxylic acid group will be deprotonated by the base, forming a carboxylate salt. This can lead to solubility issues in purely organic solvents.

  • Solution:

    • Base Selection: A common issue is the choice and amount of base. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄ are often effective.[12][14] The solubility of the base is also a key parameter to consider.

    • Solvent System: A mixed solvent system, such as dioxane/water or toluene/water, is often necessary to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.[12]

    • Temperature: While many Suzuki couplings require heat (typically 80-100 °C), excessive temperatures can lead to catalyst decomposition.[13] If you observe catalyst blackening, consider a lower temperature with a more active catalyst system.

Potential Cause 3: Side Reactions

Several side reactions can compete with the desired cross-coupling, leading to reduced yields.

  • Expert Insight: The most common side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials. Dehalogenation of the starting material can also occur.

  • Solution:

    • Minimizing Protodeboronation: This side reaction is often promoted by excess base and water.[15] Using a milder base or converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[13]

    • Preventing Homocoupling: Homocoupling is often a result of oxygen in the reaction mixture.[14] Ensure thorough degassing of your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[14]

    • Avoiding Dehalogenation: This occurs when the aryl halide is reduced. This can be caused by impurities or side reactions with the solvent or base. Ensure high purity of all reagents and consider a change in ligand or catalyst.[12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, and base in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent and palladium catalyst/ligand. B->C D Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F Upon completion G Wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: A general workflow for Suzuki-Miyaura coupling reactions.

Amide Coupling Reactions

The formation of an amide bond is a cornerstone of many synthetic pathways. The reactivity of the carboxylic acid group in this compound is generally high, but challenges can still arise.

Q: I am having trouble with an amide coupling reaction using this compound. What should I troubleshoot?

Difficulties in amide coupling often revolve around the activation of the carboxylic acid, the nucleophilicity of the amine, and potential side reactions.

Potential Cause 1: Incomplete Carboxylic Acid Activation

For the amine to react, the carboxylic acid must first be converted into a more reactive species.

  • Expert Insight: Incomplete activation is a common reason for low or no product formation.

  • Solution:

    • Choice of Coupling Reagent: A variety of coupling reagents are available. For challenging couplings, highly efficient uronium/aminium-based reagents like HATU or HBTU are excellent choices.[16][17] More cost-effective carbodiimides like EDC, often used with additives such as HOBt or OxymaPure, are also robust options.[16][17]

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent.[16]

    • Pre-activation: To ensure the activated species is readily available for the desired amine, consider a pre-activation step. Stir the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes at 0 °C before adding your amine.[16]

Potential Cause 2: Issues with the Amine or Base

The properties of the amine and the choice of base can significantly impact the reaction.

  • Expert Insight: A poorly nucleophilic amine will react slowly, and an inappropriate base can cause side reactions.

  • Solution:

    • Amine Nucleophilicity: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), you may need to use a more potent coupling reagent and potentially a higher reaction temperature.

    • Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to deprotonate the carboxylic acid and neutralize acidic byproducts.[16] Use 2-3 equivalents of the base.

Potential Cause 3: Hydrolysis of the Activated Ester

The activated carboxylic acid intermediate is susceptible to hydrolysis by any moisture present in the reaction.

  • Expert Insight: Water is the enemy of amide coupling reactions.

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and ensure your reagents are dry. If necessary, dry solvents over molecular sieves.[16] Running the reaction under an inert atmosphere (nitrogen or argon) can also help to exclude atmospheric moisture.

Amide_Troubleshooting cluster_consumed Starting Material Consumed cluster_not_consumed Starting Material Not Consumed Start Low Product Yield in Amide Coupling Q1 Is the starting material consumed? Start->Q1 Q2 Is there a byproduct corresponding to hydrolysis of the activated ester? Q1->Q2 Yes Q3 Was the carboxylic acid pre-activated? Q1->Q3 No A1_Yes Yes A1_No No Sol2_Yes Use anhydrous solvents and reagents. Work under an inert atmosphere. Q2->Sol2_Yes Yes Sol2_No Consider other side reactions or product instability during workup. Q2->Sol2_No No Sol3_No Implement a pre-activation step (15-30 min at 0 °C). Q3->Sol3_No No Sol3_Yes Increase equivalents of coupling reagent. Consider a more potent reagent (e.g., HATU). Increase reaction time and/or temperature. Q3->Sol3_Yes Yes

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

Esterification Reactions

Esterification of this compound is typically straightforward, often achieved through Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.

Q: My Fischer esterification of this compound is not going to completion. How can I improve the yield?

Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you need to shift the equilibrium.

  • Expert Insight: The formation of water as a byproduct means that the reaction is reversible.

  • Solution:

    • Removal of Water: The most effective way to drive the equilibrium is to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

    • Use of Excess Reactant: Using a large excess of the alcohol can also shift the equilibrium towards the product. This is often practical if the alcohol is inexpensive and can be easily removed after the reaction.[18]

    • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Alternative Method: If Fischer esterification remains problematic, an alternative is to convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride will then react readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

Purification Strategies

Q: What is the best way to purify the product of my reaction with this compound?

The purification method will depend on the properties of your product.

  • For Crystalline Solids: Recrystallization is often a good choice. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at all temperatures.

  • For Oils or Non-crystalline Solids: Flash column chromatography on silica gel is the most common method. The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Acidic or Basic Products: If your product retains the carboxylic acid group or incorporates a basic moiety, an acid-base extraction during the workup can be a very effective initial purification step.[19] For acidic products, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting material. For basic products, a wash with a mild acid (e.g., dilute HCl) can remove basic impurities.

Final Thoughts

Working with a multifunctional substrate like this compound requires careful consideration of the interplay between its various reactive sites. By understanding the underlying chemical principles and anticipating potential challenges, you can develop robust and efficient synthetic procedures. This guide is intended to be a starting point for your troubleshooting efforts. Always remember to meticulously analyze your reaction outcomes, including byproducts, to gain a deeper understanding of the processes occurring in your reaction flask.

References

Navigating the Nuances of 4-Bromo-3,5-dichlorobenzoic Acid and Its Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Bromo-3,5-dichlorobenzoic acid and its derivatives. As a Senior Application Scientist, I've compiled this guide to address the common stability challenges and experimental roadblocks that researchers may encounter when working with this versatile yet sensitive compound. This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section tackles the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for solid this compound?

A1: this compound is a crystalline solid and is generally stable at room temperature when stored correctly. However, users should be aware of three main potential issues:

  • Hygroscopicity: While not aggressively hygroscopic, prolonged exposure to humid environments can lead to water absorption, which may affect the accuracy of weighing and could potentially influence reactions in non-aqueous systems.

  • Photostability: Aromatic bromine compounds can be susceptible to photolytic cleavage when exposed to UV light. While specific data for this compound is limited, it is best practice to store it in an amber vial or in the dark to prevent potential degradation.

  • Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can lead to decomposition. For long-term storage, a cool and dry environment is recommended.

Q2: I've observed discoloration (e.g., yellowing) of my solid this compound over time. What could be the cause and is it still usable?

A2: Discoloration is often an indicator of degradation, albeit potentially minor. The yellowing could be due to:

  • Photodecomposition: Exposure to light can generate trace impurities.

  • Oxidation: Slow oxidation over time, especially if the container is not well-sealed.

  • Presence of Impurities from Synthesis: Residual impurities from the manufacturing process may be less stable and degrade over time, causing a color change in the bulk material.

Before using discolored material in a critical reaction, it is highly recommended to assess its purity by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For non-critical applications, the material may still be suitable, but for sensitive reactions like catalysis or in drug development, using a purified or fresh batch is advisable.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: Proper storage is crucial for maintaining the integrity of the compound.

Form Condition Rationale
Solid Cool, dry, dark place in a tightly sealed container.[1]To prevent moisture absorption, photodegradation, and sublimation.
Solutions (in aprotic solvents like THF, Dioxane) Short-term (days): 2-8°C in a tightly sealed vial. Long-term: -20°C.To minimize solvent evaporation and potential slow reactions with trace impurities.
Solutions (in protic solvents like methanol, ethanol) Use freshly prepared. Avoid long-term storage.Protic solvents can potentially participate in slow esterification or other reactions, especially if acidic or basic catalysts are present.[2][3][4][5]

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides a deeper dive into specific problems that may arise during chemical reactions involving this compound and its derivatives.

Issue: Low Yield or Stalled Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common application for this compound. However, its electronic and steric properties can present challenges.

Q: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing to go to completion. What are the likely causes and how can I troubleshoot this?

A: Low reactivity in Suzuki couplings involving this substrate can often be attributed to a few key factors. The workflow below outlines a systematic approach to troubleshooting.

References

Technical Support Center: Purification of 4-Bromo-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and require guidance on achieving high purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Challenge of Purity

This compound (C₇H₃BrCl₂O₂) is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of its halogen substituents makes it a key intermediate. However, like many multi-substituted aromatic compounds, its synthesis can lead to a variety of impurities, including positional isomers and unreacted starting materials, which can be challenging to remove. Achieving high purity is critical for ensuring predictable reaction outcomes, accurate biological testing, and meeting stringent regulatory standards.

This guide explains the causality behind experimental choices, providing you with the rationale needed to adapt and troubleshoot your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: While the impurity profile depends on the specific synthetic route, the most common impurities are typically:

  • Positional Isomers: During the synthesis, particularly in bromination or chlorination steps, the halogens may add to different positions on the aromatic ring, resulting in isomers (e.g., 2-bromo-3,5-dichlorobenzoic acid or 4-bromo-2,6-dichlorobenzoic acid). These isomers often have very similar physical properties, making them difficult to separate.[2][3]

  • Incompletely Halogenated Species: Reactants that have not been fully halogenated, such as 4-bromo-3-chlorobenzoic acid or 3,5-dichlorobenzoic acid, may persist.

  • Starting Materials: Unreacted precursors from the synthesis, for example, 3,5-dichlorobenzoic acid if it was the starting material for bromination.

  • By-products from Side Reactions: Depending on the reaction conditions, other minor products may form.

Q2: How can I quickly assess the purity of my sample?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Melting Point Analysis: This is a fast and simple initial check. Pure this compound should have a sharp melting range. A broad or depressed melting range compared to the literature value suggests the presence of impurities.[4]

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for visualizing the number of components in your sample. The presence of multiple spots indicates impurities. It is also invaluable for developing a solvent system for column chromatography.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice. It can separate closely related isomers and provide the purity of your compound as a percentage of the total peak area.[7][8]

  • ¹H NMR Spectroscopy: Proton NMR can provide a clear picture of purity. The presence of unexpected peaks in the aromatic region can indicate isomeric impurities. The integration of these peaks can be used to estimate the relative amounts of impurities if they are present in quantities greater than ~1%.[9]

Q3: Which purification method is generally the most effective?

A3: For most common impurities, recrystallization is the most practical and effective first-line method for purifying solid organic compounds like this compound.[10] It is efficient at removing small to moderate amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to remove closely related isomers, a more rigorous technique like preparative column chromatography or purification via salt formation may be necessary.[11]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Method 1: Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities will either remain insoluble in the hot solvent or stay dissolved in the cold solvent.[4]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent. Based on the polarity of substituted benzoic acids, alcohols or aqueous mixtures are good starting points. See the table below for guidance.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is achieved by adding small portions of the near-boiling solvent and swirling until the solid dissolves completely. Creating a saturated solution is key to maximizing yield.[12]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation: Solvent Selection Guide

SolventSuitability & RationaleBoiling Point (°C)
Ethanol Often a good choice for substituted benzoic acids. The compound should be soluble when hot and less soluble when cold.[10]78
Methanol Similar to ethanol but with a lower boiling point. May result in lower recovery due to higher solubility when cold.65
Acetic Acid Can be effective due to structural similarity, but its high boiling point can make it difficult to remove completely.118
Toluene A non-polar option. May be useful if impurities are highly polar.111
Water Generally, substituted benzoic acids have low solubility in water, but this can be exploited for purification from highly water-soluble impurities.[13]100
Ethanol/Water Mix A powerful solvent pair. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (saturation point). A few drops of ethanol are then added to redissolve the precipitate before cooling.Variable

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_main Process cluster_result Outcome crude Crude Solid solvent Select Solvent crude->solvent dissolve Dissolve in Min. Hot Solvent solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Contains Impurities) vac_filter->mother_liquor dry Dry Crystals wash->dry pure Pure Product dry->pure G cluster_org Organic Layer cluster_aq Aqueous Layer start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate Separate Layers add_base->separate org_impurities Neutral/Basic Impurities separate->org_impurities aq_salt Water-Soluble Carboxylate Salt separate->aq_salt add_acid Add Acid (HCl) aq_salt->add_acid precipitate Precipitate Pure Acid add_acid->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

References

managing reaction byproducts of 4-Bromo-3,5-dichlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for managing reaction byproducts and optimizing your synthetic outcomes. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, most commonly proceeds via a Sandmeyer reaction. This transformation introduces a bromine atom onto a pre-functionalized aromatic ring, starting from 4-Amino-3,5-dichlorobenzoic acid. While robust, the Sandmeyer reaction is a multi-step process involving a reactive diazonium salt intermediate, which can lead to the formation of several challenging byproducts.[1][2][3] This guide will dissect the reaction, anticipate potential pitfalls, and provide clear, actionable solutions.

Core Synthesis Workflow: The Sandmeyer Reaction

The overall synthetic pathway can be visualized as a two-stage process: diazotization of the starting amine followed by the copper-catalyzed substitution with bromide.

cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction 4-Amino-3,5-dichlorobenzoic_acid 4-Amino-3,5-dichlorobenzoic acid Diazonium_Salt 4-Carboxy-2,6-dichlorobenzenediazonium Salt 4-Amino-3,5-dichlorobenzoic_acid->Diazonium_Salt NaNO₂, HBr, 0-5 °C 4-Bromo-3,5-dichlorobenzoic_acid This compound Diazonium_Salt->4-Bromo-3,5-dichlorobenzoic_acid CuBr

Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Diazotization Stage

Q1: My diazotization reaction mixture is turning brown/black prematurely. What is causing this and how can I prevent it?

A1: Premature decomposition of the diazonium salt is the likely cause, often triggered by an increase in temperature.[4] The diazonium salt of 4-Amino-3,5-dichlorobenzoic acid is unstable at higher temperatures.

  • Causality: The diazonium group is an excellent leaving group (as N₂ gas), and thermal energy can induce its premature departure, leading to a cascade of side reactions.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic amine suspension to control the exothermic reaction.

    • Adequate Acidity: Ensure a sufficient excess of hydrobromic acid (HBr) is present. This maintains an acidic environment that stabilizes the diazonium salt and prevents unwanted side reactions like azo coupling.

Q2: How do I confirm that the diazotization is complete?

A2: You can test for the presence of excess nitrous acid, which indicates that all the primary amine has been consumed.

  • Method: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.

  • Caution: Do not add a large excess of sodium nitrite, as this can lead to unwanted side reactions.

Sandmeyer Reaction Stage

Q3: My final product is contaminated with a significant amount of 3,5-dichloro-4-hydroxybenzoic acid. How can I minimize the formation of this byproduct?

A3: The formation of the corresponding phenol is a classic byproduct of the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[2]

  • Causality: The diazonium salt can be attacked by water, which acts as a nucleophile, leading to the substitution of the diazonium group with a hydroxyl group.

  • Troubleshooting & Prevention:

    • Prompt Use of Diazonium Salt: Use the freshly prepared, cold diazonium salt solution immediately in the Sandmeyer step. Do not let it warm up or stand for extended periods.

    • Active Catalyst: Ensure your copper(I) bromide (CuBr) solution is active. The Cu(I) catalyst facilitates the desired radical-nucleophilic aromatic substitution, outcompeting the reaction with water.[1][2]

    • Controlled Warming: After adding the diazonium salt to the CuBr solution, warm the reaction mixture gently to facilitate the evolution of nitrogen gas and the formation of the desired product.[4]

Q4: I've observed the formation of biaryl byproducts in my crude product. What leads to their formation and how can I reduce them?

A4: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1][2][3]

  • Causality: The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, forming an aryl radical. If the concentration of this radical intermediate is high, it can dimerize to form a biaryl impurity.

  • Troubleshooting & Prevention:

    • Dilution: Running the reaction at a lower concentration can reduce the likelihood of two aryl radicals encountering each other.

    • Efficient Stirring: Vigorous stirring ensures that the aryl radical reacts quickly with the bromide from the copper(II) bromide species, minimizing the chance of dimerization.

Common Byproduct Potential Cause Recommended Solution
3,5-dichloro-4-hydroxybenzoic acidPremature decomposition of diazonium salt; reaction with waterMaintain 0-5 °C during diazotization; use diazonium salt immediately; ensure active CuBr catalyst.[2][4]
Biaryl compoundsHigh concentration of aryl radical intermediatesUse a more dilute solution; ensure efficient stirring.[1][2][3]
Unreacted 4-Amino-3,5-dichlorobenzoic acidIncomplete diazotizationTest for excess nitrous acid with starch-iodide paper; ensure stoichiometric amount of NaNO₂.
Azo compoundsInsufficiently acidic conditions during diazotizationUse a sufficient excess of hydrobromic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol provides a step-by-step methodology for the synthesis.

Materials:

  • 4-Amino-3,5-dichlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Starch-iodide paper

Workflow Diagram:

cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up and Purification A Suspend 4-amino-3,5-dichlorobenzoic acid in HBr and water B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5 °C C->D E Prepare CuBr solution in HBr F Cool CuBr solution to 0 °C E->F G Slowly add cold diazonium salt solution to CuBr solution F->G H Warm to room temp, then heat to 60-70 °C G->H I Cool and pour into ice water J Collect precipitate by vacuum filtration I->J K Wash with cold water J->K L Recrystallize from a suitable solvent (e.g., ethanol/water) K->L

References

Validation & Comparative

A Comparative Guide to 4-Bromo-3,5-dichlorobenzoic Acid and Other Halogenated Benzoic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery and materials science, halogenated benzoic acids serve as indispensable building blocks. Their utility in constructing complex molecular architectures, particularly through cross-coupling reactions, is well-established.[1] This guide offers an in-depth comparison of 4-Bromo-3,5-dichlorobenzoic acid with other halogenated benzoic acids, providing researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Comparative Analysis

The substitution pattern and the nature of the halogen atoms on the benzoic acid ring profoundly influence its physicochemical properties. These properties, in turn, dictate the compound's reactivity, solubility, and biological activity.

A comparative overview of the physicochemical properties of this compound and a selection of other halogenated benzoic acids is presented below.

PropertyThis compound4-Bromobenzoic acid3,5-Dichlorobenzoic acid3,4-Dichlorobenzoic acid
Molecular Formula C7H3BrCl2O2[2][3][4][5][6]C7H5BrO2[7]C7H4Cl2O2[8]C7H4Cl2O2[9]
Molecular Weight 269.91 g/mol [4][6][10]201.02 g/mol [7]191.01 g/mol [8]191.01 g/mol [9]
Melting Point (°C) 220-224 (approx.)[11]251-254184-187[12]201-203
pKa Not readily available3.983.483.79
Appearance White to off-white powder[11]White crystalline powderWhite crystalline powderWhite crystalline powder

Key Insights:

  • Acidity (pKa): The acidity of benzoic acid is significantly influenced by the electronic effects of the halogen substituents. Halogens exert a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (benzoate anion) and thus increases the acidity (lowers the pKa) relative to unsubstituted benzoic acid (pKa = 4.20).[13][14] For instance, the pKa of 3,5-dichlorobenzoic acid is 3.48, indicating a stronger acidity than benzoic acid. The presence of multiple halogens, as in this compound, is expected to further increase acidity due to the cumulative inductive effect.

  • Melting Point: The melting point is influenced by the molecular weight and the crystalline lattice structure. Generally, increased halogenation and molecular weight lead to higher melting points due to stronger intermolecular forces.

  • Solubility: Halogenated benzoic acids are typically soluble in organic solvents like methanol and acetonitrile.[11] Their solubility in aqueous solutions is dependent on the pH and the pKa of the acid.

Reactivity Landscape: A Focus on Cross-Coupling Reactions

Halogenated benzoic acids are pivotal substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The reactivity of the aryl halide in these reactions is critically dependent on the nature of the halogen, following the general trend: I > Br > Cl >> F.[1] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity of Halogenated Benzoic Acids:

  • This compound: This molecule presents multiple reaction sites for cross-coupling. The C-Br bond is significantly more reactive than the C-Cl bonds.[1] This differential reactivity allows for selective functionalization. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-Br position under milder conditions, leaving the C-Cl bonds intact for subsequent transformations.

  • Brominated vs. Chlorinated Benzoic Acids: Aryl bromides, such as 4-bromobenzoic acid, are generally more reactive than their chlorinated counterparts like 3,5-dichlorobenzoic acid in palladium-catalyzed reactions.[15] Reactions with aryl bromides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.[1][15]

  • Polyhalogenated Systems: In polyhalogenated systems with identical halogens, the site-selectivity of cross-coupling can be influenced by steric and electronic factors.[16] For example, in 3,5-dichlorobenzoic acid, both chlorine atoms are electronically similar, making selective mono-functionalization challenging without the use of specialized ligands or reaction conditions.

Synthesis and Functionalization

The synthesis of this compound and its analogs often involves multi-step sequences. For instance, it can be synthesized from 4-amino-3,5-dichlorobenzoate through a Sandmeyer-type reaction.

Illustrative Synthetic Pathway:

Synthesis start 4-Amino-3,5-dichlorobenzoate step1 Diazotization (NaNO2, HBr) start->step1 step2 Sandmeyer Reaction (CuBr) step1->step2 product This compound ester step2->product hydrolysis Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: A potential synthetic route to this compound.

The carboxylic acid group in these molecules can be readily converted to other functional groups such as esters, amides, and acid chlorides, further expanding their synthetic utility.

Biological Significance and Applications

Halogenated compounds, including benzoic acid derivatives, are prevalent in many biologically active molecules and pharmaceuticals.[17][18][19] The introduction of halogens can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[19]

  • Pharmaceutical Intermediates: this compound and its analogs are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8][11]

  • Agrochemicals: These compounds also serve as precursors for the synthesis of pesticides and herbicides.[11]

  • Antimicrobial Activity: Some halogenated benzoic acid derivatives have been shown to possess antimicrobial properties.[8][17] For example, certain brominated marine natural products have demonstrated significant antibacterial activity.[17]

Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the behavior of these compounds in solution. Potentiometric titration is a reliable and widely used method for its determination.[20][21]

Objective: To determine the pKa of a halogenated benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • Halogenated benzoic acid sample

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-purity water and/or organic solvent (e.g., acetonitrile)[20][22]

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Experimental Workflow:

Caption: Workflow for the determination of pKa by potentiometric titration.

Causality behind Experimental Choices:

  • Solvent System: The choice of solvent is crucial as it can significantly affect the pKa value.[21] For compounds with poor water solubility, mixed-solvent systems like acetonitrile-water are often employed.[20][22]

  • Ionic Strength: Maintaining a constant ionic strength with an inert salt like KCl minimizes variations in activity coefficients, leading to a more accurate pKa determination.

  • Electrode Calibration: Proper calibration of the pH electrode is fundamental to obtaining accurate pH measurements.[20]

  • Half-Equivalence Point: At the half-equivalence point, the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

Conclusion

This compound is a highly functionalized and versatile building block. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers opportunities for selective and sequential chemical transformations. When compared to other halogenated benzoic acids, its enhanced reactivity at the C-Br bond, coupled with the potential for further functionalization at the C-Cl positions, makes it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The choice between this compound and other halogenated benzoic acids will ultimately depend on the specific synthetic strategy, desired reactivity, and cost considerations.

References

A Comparative Guide to the Biological Activity of 4-Bromo-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and agrochemical research, the benzoic acid scaffold is a cornerstone for the development of novel bioactive molecules. Its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal properties.[1] The efficacy of these compounds is profoundly influenced by the nature, quantity, and position of substituents on the aromatic ring.[1] This guide focuses on a particularly compelling, yet underexplored, scaffold: 4-Bromo-3,5-dichlorobenzoic acid .

The unique tri-halogenation pattern of this molecule—featuring two chlorine atoms flanking a bromine atom—presents a distinct electronic and steric profile. This structure serves as a versatile starting point for creating a diverse library of derivatives, primarily through modification of the carboxylic acid group into esters, amides, and other functional moieties. While direct experimental data on the biological activities of this compound derivatives are limited in publicly available literature, this guide will provide a comparative analysis by examining structurally related compounds. By dissecting the established activities of similar halogenated benzoic acids, we can formulate well-grounded hypotheses about the potential of this compound class and delineate clear paths for future investigation.

Postulated Biological Activities and Comparative Analysis

Antimicrobial and Antifungal Activity

The introduction of halogen atoms to an aromatic scaffold is a well-established strategy for enhancing antimicrobial potency.[1] Halogenated compounds can interfere with microbial growth through various mechanisms, including membrane disruption and enzyme inhibition.

Comparative Insights: Studies on various halogenated benzoic acid derivatives consistently demonstrate antimicrobial potential. For instance, certain 2-chlorobenzoic acid derivatives have shown greater efficacy against Gram-negative bacteria like Escherichia coli than against Gram-positive strains.[2][3] Furthermore, the conversion of the carboxylic acid to Schiff's bases, in some cases, has proven more effective than esterification in boosting antimicrobial action.[2][3] In a separate study, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives demonstrated moderate activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 125 µg/mL.[4]

Hypothesis for this compound Derivatives: Based on these precedents, it is highly probable that derivatives of this compound will exhibit significant antimicrobial properties. The presence of three halogen atoms (two chlorine, one bromine) could potentiate its activity. It is anticipated that amide and hydrazide derivatives may show promising activity, particularly against Gram-positive bacteria and potentially some fungal strains like Candida albicans.[4][5]

Table 1: Comparative Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassTarget Organism(s)Key Performance Metric (MIC)Reference
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativesS. aureus, B. subtilis, E. faecium125 µg/mL[4]
2-chlorobenzoic acid Schiff's basesE. coliPotency comparable to Norfloxacin[2][3]
3/4-bromo benzohydrazidesAspergillus niger, Candida albicanspMICam = 1.67 µM/ml[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for quantifying the antimicrobial efficacy of a test compound.

  • Preparation of Inoculum: A pure culture of the target microorganism is grown overnight. The culture is then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound (e.g., an ester derivative of this compound) is dissolved in a solvent like DMSO to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the diluted compound. Positive (inoculum + broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Test Compound Stock dilutions Serial Dilutions in 96-Well Plate stock->dilutions add_inoculum Inoculate Wells dilutions->add_inoculum inoculum Standardized Microbial Inoculum inoculum->add_inoculum incubate Incubate (37°C, 24h) add_inoculum->incubate read_plate Observe for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for MIC determination via broth microdilution.
Anticancer Activity

The dichlorophenyl benzoic acid scaffold is a component of various compounds investigated for anticancer properties.[6] The mechanism of action often involves the inhibition of critical enzymes or signaling pathways essential for the proliferation and survival of cancer cells.[6]

Comparative Insights: Derivatives of dichlorophenyl compounds have demonstrated activity against a range of cancer cell lines. For example, certain analogs inhibit the p38α MAPK pathway, which is integral to cell proliferation and apoptosis.[6] In other studies, 3- or 4-bromo benzohydrazide derivatives have shown potent anticancer activity, with some compounds exhibiting IC50 values more potent than the standard drug 5-fluorouracil.[5] A key structure-activity relationship (SAR) finding is that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring often correlates with increased cytotoxic activity.[7][8]

Hypothesis for this compound Derivatives: Given the strong electron-withdrawing nature of its three halogen substituents, derivatives of this compound are strong candidates for possessing anticancer properties. Ester and amide derivatives, particularly those coupled with other heterocyclic moieties, could exhibit significant cytotoxicity against various cancer cell lines, such as breast (MCF-7), lung (A549), and colon cancer lines.[6][9] The mechanism may involve the inhibition of key kinases or interference with metabolic pathways crucial for tumor growth.

Table 2: Comparative Anticancer Activity of Structurally Related Compounds

Compound ClassTarget Cell LineActivity Metric (IC50)Reference
Dichlorophenyl pyrimidine derivativeA549, MCF-7, HCT-116>70% inhibition of p38α MAPK[6]
4-bromo benzohydrazide derivativeHCT1161.20 µM[5]
4-methyl-cis-khellactone p-bromobenzoyl esterSGC-7901 (gastric)22.64 µM[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (prepared by serial dilution) and incubated for 24-72 hours.

  • MTT Addition: The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the absorbance against the compound concentration.[6]

cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., Drug Compound) MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (ATF2, MK2) p38->Substrates phosphorylates Response Cellular Response (Apoptosis, Inflammation) Substrates->Response Inhibitor Potential Inhibitor (e.g., Dichlorophenyl derivative) Inhibitor->p38 blocks

Inhibition of the p38 MAPK pathway by bioactive compounds.
Herbicidal Activity

Many halogenated benzoic and phenoxy acids have been successfully developed as commercial herbicides.[10] A primary target for this class of compounds is the enzyme protoporphyrinogen oxidase (PPO).[11]

Comparative Insights: The parent compound, 3,5-dichlorobenzoic acid, is known to possess herbicidal properties by inhibiting PPO.[11][12] This enzyme is critical for the biosynthesis of chlorophyll in plants. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species that cause rapid cellular damage and plant death.[11]

Hypothesis for this compound Derivatives: The this compound scaffold is an excellent candidate for developing new herbicides. The addition of the bromine atom at the 4-position, compared to the simpler 3,5-dichlorobenzoic acid, could significantly alter its binding affinity for the PPO enzyme, potentially increasing its potency or modifying its selectivity across different plant species. Ester derivatives, which can act as pro-herbicides, may enhance uptake and translocation within the plant.

cluster_pathway Chlorophyll Biosynthesis Pathway Proto_gen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Proto_gen->PPO Proto_IX Protoporphyrin IX Proto_gen->Proto_IX Auto-oxidation (accumulates) PPO->Proto_IX Chlorophyll Chlorophyll Proto_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Proto_IX->ROS Light-activated Herbicide Herbicide Derivative Herbicide->PPO Inhibits Death Lipid Peroxidation & Plant Cell Death ROS->Death

Mechanism of herbicidal action via PPO inhibition.

Conclusion and Future Directions

While direct experimental validation is pending, a comparative analysis of structurally similar compounds provides a strong rationale for investigating derivatives of this compound across multiple biological domains. The unique tri-halogenated phenyl ring is a promising scaffold for developing potent antimicrobial, anticancer, and herbicidal agents.

The path forward requires a systematic approach:

  • Synthesis: Create a focused library of derivatives, primarily amides and esters, to explore structure-activity relationships.

  • Screening: Conduct broad-spectrum primary screening for antimicrobial, cytotoxic, and herbicidal activities using the standardized protocols outlined in this guide.

  • Optimization: For promising "hit" compounds, further chemical modifications can be made to optimize potency, selectivity, and pharmacokinetic properties.

This methodical exploration is essential to unlock the full potential of the this compound scaffold and translate its theoretical promise into tangible scientific advancements.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3,5-dichlorobenzoic Acid Analogs as Potential Transthyretin Amyloidosis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-Bromo-3,5-dichlorobenzoic acid analogs, with a primary focus on their potential as therapeutic agents for transthyretin (TTR) amyloidosis. We will explore the causal relationships behind experimental design, present comparative data from related chemical scaffolds, and provide detailed protocols for the evaluation of these compounds.

Introduction: The Challenge of Transthyretin Amyloidosis and the Promise of Halogenated Benzoic Acids

Transthyretin (TTR) amyloidosis is a group of debilitating and often fatal diseases caused by the misfolding and aggregation of the TTR protein into amyloid fibrils.[1] These fibrils can deposit in various organs, including the heart and nerves, leading to progressive organ dysfunction. A key therapeutic strategy is the stabilization of the native tetrameric structure of TTR, which prevents its dissociation into amyloidogenic monomers—the rate-limiting step in fibril formation.[2]

Halogenated aromatic compounds, particularly those containing a benzoic acid moiety, have emerged as a promising class of TTR stabilizers. The electron-withdrawing nature and the ability of halogen atoms to form specific non-covalent interactions, such as halogen bonds, can significantly enhance binding affinity and selectivity for the thyroxine-binding sites of TTR.[3] This guide focuses on the this compound scaffold, a relatively unexplored but potentially potent framework for the design of novel TTR amyloidosis inhibitors. By analyzing the SAR of this and related series of compounds, we aim to provide a rational basis for the future design of more effective therapeutics.

The Molecular Target: The Transthyretin Amyloid Cascade

Under normal physiological conditions, TTR exists as a stable homotetramer. In TTR amyloidosis, mutations or aging can destabilize this tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, initiating a cascade that results in the formation of insoluble amyloid fibrils.

TTR_Amyloid_Cascade Native_Tetramer Native TTR Tetramer Monomers Misfolding-Prone Monomers Native_Tetramer->Monomers Oligomers Soluble Oligomers Monomers->Oligomers Misfolding & Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils

Caption: The Transthyretin Amyloid Cascade.

Structure-Activity Relationship (SAR) Analysis of Halogenated Benzoic Acids

The biological activity of halogenated benzoic acid derivatives as TTR stabilizers is highly dependent on the nature, number, and position of the halogen substituents on the aromatic ring.

The Role of Halogen Substitution

Halogen atoms influence the binding affinity of ligands to TTR through several mechanisms:

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of chlorine and bromine atoms increases the acidity of the benzoic acid's carboxylic group, which can enhance interactions with basic residues in the TTR binding pocket.[3]

  • Halogen Bonding: Halogen atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. The strength of these bonds generally follows the order I > Br > Cl > F.

  • Hydrophobic Interactions and Steric Effects: The size and lipophilicity of the halogen atoms influence how the molecule fits within the binding pocket. The larger bromine atom, for instance, can provide better packing within hydrophobic regions of the TTR ligand-binding domain.[4]

Comparative Analysis of Halogenated Aromatic Compounds

While direct, extensive experimental data for a series of this compound analogs is not yet widely published, we can infer their potential activity by comparing related structures. The following table summarizes the activity of various halogenated compounds, highlighting the impact of different substitution patterns.

Compound ClassSpecific AnalogTarget/AssayKey Performance Metric (IC50)Reference
Dichlorophenyl Benzoic Acid Derivatives 2-(3,4-Dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-oneAnticancer (MCF-7 cells)68.59 µg/mL[7]
Bromophenol Derivatives 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneAntioxidant (HaCaT cells)Ameliorated H2O2-induced damage[8][9]
4-Aminoquinoline Derivatives 7-Bromo-4-aminoquinoline with diaminoalkane side chainAntiplasmodial (P. falciparum)3-12 nM[10]
PPARγ Agonists 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamidePPARγ bindingLower affinity without Br at position 4[4]

Key Insights from Comparative Data:

  • The presence of multiple halogen atoms, as seen in dichlorophenyl and bromophenol derivatives, is a common feature in biologically active compounds.[7][8][9]

  • The position of the halogen is critical. For instance, in some PPARγ agonists, a bromine atom at a specific position is crucial for high affinity, likely due to halogen bonding with the protein backbone.[4]

  • Bromo- and chloro-substituents are effective in diverse therapeutic areas, from anticancer to antiplasmodial agents, demonstrating their versatility in drug design.[7][10]

Based on these principles, the this compound scaffold is a compelling candidate for TTR stabilization. The combination of bromine and chlorine at strategic positions may offer a unique balance of electronic properties, halogen bonding potential, and steric bulk to optimize binding to the TTR tetramer.

Experimental Protocols for Evaluation of TTR Amyloid Fibril Inhibitors

To assess the potential of this compound analogs as TTR stabilizers, a series of robust in vitro assays are required. Here, we provide detailed methodologies for two key experiments.

Thioflavin-T (ThT) Fluorescence Assay for TTR Fibril Formation

This assay is a widely used method to quantify the formation of amyloid fibrils in vitro. Thioflavin-T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[11]

Protocol:

  • Preparation of TTR: Recombinant human wild-type TTR is expressed and purified. The protein concentration is determined using a suitable method, such as the Bradford assay.

  • Induction of Fibril Formation: TTR is typically induced to form fibrils by acidification. A stock solution of TTR (e.g., 7.2 µM) is prepared in a buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6). Fibril formation is initiated by lowering the pH to 4.4 with 200 mM acetate buffer.[12]

  • Incubation with Test Compounds: The TTR solution is incubated at 37°C with and without the test compounds (analogs of this compound) at various concentrations.

  • ThT Fluorescence Measurement: At selected time points, aliquots of the TTR solutions are transferred to a 96-well plate. ThT is added to a final concentration of 10 µM.

  • Data Acquisition: Fluorescence is measured using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

  • Data Analysis: The increase in ThT fluorescence over time is plotted. The inhibitory activity of the test compounds is determined by comparing the fluorescence in the presence of the compound to the control (TTR alone). IC50 values can be calculated from dose-response curves.

Turbidity Assay for TTR Aggregation

This assay provides a complementary method to the ThT assay by measuring the light scattering caused by the formation of large protein aggregates.

Protocol:

  • Assay Setup: The assay is set up similarly to the ThT assay, with TTR being induced to aggregate by acidification in the presence and absence of test compounds.

  • Turbidity Measurement: The absorbance of the samples is measured at a wavelength where the compounds do not absorb, typically between 340 and 400 nm, at various time points.

  • Data Analysis: An increase in absorbance indicates an increase in protein aggregation. The inhibitory effect of the compounds is quantified by the reduction in turbidity compared to the control.

Experimental_Workflow Start Start: Synthesized Analogs Primary_Screening Primary Screening: ThT Fluorescence Assay Start->Primary_Screening Hit_Confirmation Hit Confirmation: Turbidity Assay Primary_Screening->Hit_Confirmation Active Compounds Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., CD, DLS, TEM) Dose_Response->Mechanism_Study Lead_Compound Lead Compound Identified Mechanism_Study->Lead_Compound

References

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4-Bromo-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polysubstituted Aromatics

4-Bromo-3,5-dichlorobenzoic acid and its derivatives represent a class of compounds with significant interest in pharmaceutical and agrochemical research. Their polysubstituted aromatic structure, featuring a carboxylic acid functional group and multiple halogen atoms, presents a unique set of challenges and opportunities for mass spectrometric analysis. The presence of bromine and chlorine, with their distinct isotopic signatures, provides a powerful diagnostic tool for identification. However, the polarity and low volatility of the parent acid necessitate careful consideration of the analytical approach.

This guide provides an in-depth comparison of two primary mass spectrometric workflows for the characterization of these molecules: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will explore the causality behind methodological choices, present comparative data, and provide field-proven protocols to empower researchers in selecting and executing the optimal strategy for their analytical goals.

Logical Workflow for Method Selection

The primary decision point in analyzing a compound like this compound is dictated by its physicochemical properties, namely its volatility and thermal stability. The carboxylic acid group renders the molecule polar and non-volatile, making it unsuitable for direct GC-MS analysis.[1][2] This leads to a fundamental workflow choice, as illustrated below.

G start Analyte: This compound Derivative decision1 Is the analyte sufficiently volatile & thermally stable? start->decision1 process_lcms LC-MS with ESI decision1->process_lcms No process_gcms GC-MS Analysis decision1->process_gcms Yes derivatization Chemical Derivatization (e.g., Esterification, Silylation) process_lcms->derivatization Derivatization may be used for chromatographic purposes derivatization->process_gcms Required Step

Caption: Workflow for selecting an appropriate MS method.

Comparative Analysis: GC-MS vs. LC-MS (ESI)

The choice between GC-MS and LC-MS is not merely one of instrumentation but a fundamental difference in analytical philosophy. GC-MS provides highly detailed structural information through standardized, extensive fragmentation, while LC-MS excels at analyzing polar and fragile molecules in their native state.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/ESI)
Principle Separates volatile/thermostable compounds in the gas phase. Uses hard ionization (Electron Ionization - EI) causing extensive, reproducible fragmentation.[3]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Uses soft ionization (Electrospray - ESI) preserving the molecular ion.[4][5]
Sample Requirement Analyte must be volatile and thermally stable.Analyte must be soluble in the mobile phase and capable of ionization in solution.
Derivatization Mandatory for this compound to increase volatility (e.g., esterification, silylation).[1][6]Optional. Not required for ionization, but may be used to improve chromatographic retention or introduce a readily ionizable tag.[7]
Ionization & Data Provides a molecular ion (if stable) and a rich, fingerprint-like fragmentation pattern ideal for structural elucidation and library matching.Provides a strong signal for the intact molecule (e.g., [M-H]⁻ or [M+H]⁺). Fragmentation is controlled via tandem MS (MS/MS) for targeted structural analysis.[8][9]
Key Advantage Highly reproducible fragmentation patterns enable confident identification using established spectral libraries (e.g., NIST).Direct analysis of polar, non-volatile, and thermally labile compounds without derivatization. High sensitivity in selected ion monitoring modes.
Key Limitation The derivatization step adds time, potential for side reactions, and introduces artifacts.Fragmentation is not standardized and is energy-dependent, making library matching less straightforward than with EI-GC-MS.

Deep Dive 1: GC-MS with Electron Ionization (EI)

For GC-MS, we must first convert the polar carboxylic acid into a less polar, more volatile derivative. Esterification to form the methyl ester is a common and effective strategy.

The Rationale for Derivatization

The primary goal of derivatization is to replace the active hydrogen on the carboxylic acid group. This substitution effectively eliminates the strong intermolecular hydrogen bonding that makes the acid non-volatile, allowing it to traverse the GC column at reasonable temperatures.[2][6] Silylation is another excellent method, producing thermally stable and volatile trimethylsilyl (TMS) ethers.[6]

Anticipated EI Fragmentation Pattern

Electron Ionization is a high-energy process that leads to predictable bond cleavages. The resulting mass spectrum is a fragmentation "fingerprint." For the methyl ester of this compound (C₈H₅BrCl₂O₂), we can predict a characteristic fragmentation pathway. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a highly distinctive isotopic pattern for the molecular ion and any halogen-containing fragments.

G M [C₈H₅BrCl₂O₂]⁺˙ m/z 280/282/284/286 (Molecular Ion) F1 [C₇H₂BrCl₂O]⁺ m/z 249/251/253/255 M->F1 - OCH₃ F2 [C₇H₂BrCl₂]⁺ m/z 221/223/225 F1->F2 - CO F3 [C₇H₂Cl₂O]⁺ m/z 171/173/175 F1->F3 - Br F4 [C₇H₂BrClO]⁺ m/z 214/216/218 F1->F4 - Cl

Caption: Predicted EI fragmentation of Methyl 4-Bromo-3,5-dichlorobenzoate.

  • Molecular Ion (M⁺˙): A complex cluster of peaks around m/z 282, reflecting the various combinations of Br and Cl isotopes.

  • Loss of Methoxy Radical (-•OCH₃): The most common initial fragmentation for methyl esters is the loss of the methoxy group to form a stable acylium ion (m/z ~251).[10][11] This will likely be the base peak.

  • Loss of Carbon Monoxide (-CO): The acylium ion can subsequently lose a neutral CO molecule (28 Da) to yield a halogenated phenyl cation (m/z ~223).

  • Loss of Halogens (-Br or -Cl): Direct loss of a bromine radical (~79/81 Da) or a chlorine radical (~35/37 Da) from the acylium ion can also occur, leading to further diagnostic fragments.

Deep Dive 2: LC-MS with Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for the direct analysis of this compound.

Choosing the Right Ionization Mode

Given its acidic nature, this compound is most effectively analyzed in negative ion mode , where it readily deprotonates to form the [M-H]⁻ ion.[8] This process is highly efficient and typically results in a very strong signal with a clean background. Analysis in positive ion mode is also possible, yielding the protonated molecule [M+H]⁺ or adducts with cations from the mobile phase, such as sodium [M+Na]⁺.[12]

Controlled Fragmentation with Tandem MS (MS/MS)

To gain structural information, we use tandem mass spectrometry (MS/MS). The [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID). This controlled fragmentation provides specific structural details.

G cluster_neg Negative Ion Mode ([M-H]⁻) cluster_pos Positive Ion Mode ([M+H]⁺) M_neg [C₇H₂BrCl₂O₂]⁻ m/z 267/269/271/273 (Precursor Ion) F_neg [C₆H₂BrCl₂]⁻ m/z 223/225/227 M_neg->F_neg - CO₂ M_pos [C₇H₄BrCl₂O₂]⁺ m/z 269/271/273/275 (Precursor Ion) F_pos [C₇H₂BrCl₂O]⁺ m/z 251/253/255 M_pos->F_pos - H₂O

References

A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents in Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between a bromo or chloro substituent on a benzoic acid scaffold is a critical decision that dictates synthetic strategy, reaction efficiency, and overall cost. While often considered interchangeable, their reactivities diverge significantly across several key chemical transformations. This guide provides an in-depth, evidence-based comparison of their performance in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and esterification reactions, offering field-proven insights to inform your experimental design.

Fundamental Physicochemical Differences: The Root of Reactivity

The divergent behavior of bromo- and chlorobenzoic acids is rooted in the fundamental properties of the carbon-halogen bond and the electronic influence of the halogen on the aromatic system. Both chlorine and bromine exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+M) via their lone pairs. However, the balance of these effects, combined with bond strength, creates a distinct reactivity profile for each.

The C-Cl bond is stronger and more polarized than the C-Br bond. The greater electronegativity of chlorine results in a stronger inductive withdrawal compared to bromine. Conversely, the C-Br bond is weaker and more easily cleaved, a pivotal factor in reactions where breaking this bond is part of the rate-determining step.[1]

These properties can be quantified and are summarized below:

PropertyChloro-SubstituentBromo-SubstituentRationale & Implication
Aromatic C-X Bond Dissociation Energy ~328 kJ/mol[1]~276 kJ/mol[1]The C-Br bond is significantly weaker, requiring less energy to break. This is the dominant factor in Pd-catalyzed cross-coupling reactions.
Electronegativity (Pauling Scale) 3.162.96Chlorine's higher electronegativity leads to a stronger inductive electron-withdrawing effect (-I). This enhances the electrophilicity of the attached carbon, which is crucial for SNAr reactions.
Hammett Constant (σ_para_) +0.23[2]+0.23[2]The overall electron-withdrawing effects at the para position are very similar, suggesting their influence on reactions at the distant carboxyl group (like esterification) will be comparable, though subtle differences exist.
Acidity (pKa of 4-halobenzoic acid) p-chlorobenzoic acid: 3.98p-bromobenzoic acid: 4.00The slightly lower pKa of p-chlorobenzoic acid confirms its slightly stronger net electron-withdrawing character, making the carboxyl proton more acidic.[3]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

In the synthesis of complex biaryl structures, a cornerstone of modern drug discovery, the Suzuki-Miyaura reaction is paramount. Here, the difference between bromo and chloro substituents is most pronounced. The generally accepted reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.

Mechanistic Insight & Causality

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The energy required for this step is directly related to the C-X bond dissociation energy.

  • Bromobenzoic Acids : The weaker C-Br bond undergoes oxidative addition much more readily. This translates to faster reaction kinetics and allows for the use of milder conditions, including lower temperatures and lower catalyst loadings with standard phosphine ligands.

  • Chlorobenzoic Acids : The stronger C-Cl bond presents a higher activation barrier for oxidative addition.[5] Consequently, these substrates are significantly less reactive and often require more forcing conditions: higher temperatures, increased catalyst concentrations, and, critically, the use of specialized, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to promote the difficult C-Cl bond cleavage.

References

A Comparative Spectroscopic Guide to 4-Bromo-3,5-dichlorobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth comparative analysis of the spectroscopic properties of 4-Bromo-3,5-dichlorobenzoic acid, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. By examining its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data alongside structurally related analogs—4-bromobenzoic acid, 3,5-dichlorobenzoic acid, and 3-bromo-4-chlorobenzoic acid—this document provides researchers, scientists, and drug development professionals with a comprehensive reference for compound identification, characterization, and purity assessment. The experimental protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure technical accuracy and reproducibility.

Structural Context and Spectroscopic Implications

The spectroscopic signature of an organic molecule is a direct consequence of its electronic and steric environment. In the case of this compound and its analogs, the nature and position of the halogen substituents on the benzoic acid backbone profoundly influence the chemical shifts in NMR, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these relationships is key to unambiguous spectral interpretation.

graph Structural_Relationships { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="3,5-Dichlorobenzoic Acid", pos="0,2!"]; C [label="4-Bromobenzoic Acid", pos="-2.5,-1.5!"]; D [label="3-Bromo-4-chlorobenzoic Acid", pos="2.5,-1.5!"];

A -- B [label="Loss of Br at C4"]; A -- C [label="Loss of Cl at C3 & C5"]; A -- D [label="Isomeric Rearrangement"]; }

Caption: Structural relationships of the analyzed benzoic acid analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs. This data has been compiled from various spectral databases and literature sources. While experimental data for this compound is not widely available in public databases, the presented values are based on typical chemical shifts and fragmentation patterns for similarly substituted aromatic rings.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundAromatic Protons (ppm)Carboxylic Acid Proton (ppm)Solvent
This compound ~8.0 (s, 2H)~13.5 (s, 1H)DMSO-d₆
4-Bromobenzoic acid7.86 (d, J=8.5 Hz, 2H), 7.70 (d, J=8.5 Hz, 2H)[1]13.16 (s, 1H)[1]DMSO-d₆
3,5-Dichlorobenzoic acid7.79 (m, 2H), 7.70 (m, 1H)13.34 (s, 1H)DMSO-d₆
3-Bromo-4-chlorobenzoic acid8.21 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.4, 2.0 Hz, 1H), 7.70 (d, J=8.4 Hz, 1H)~13.0 (s, 1H)DMSO-d₆
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundCarboxylic Acid Carbon (ppm)Aromatic Carbons (ppm)Solvent
This compound ~165~138, ~135, ~132, ~130DMSO-d₆
4-Bromobenzoic acid166.0131.7, 131.4, 129.8, 127.3[2]Acetone-d₆
3,5-Dichlorobenzoic acid166.5133.8, 133.4, 133.2, 131.1, 129.3, 128.4DMSO-d₆
3-Bromo-4-chlorobenzoic acid167.4136.5, 134.9, 134.0, 133.7, 133.5, 121.1[3]CDCl₃
Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹)C-O Stretch / O-H Bend (cm⁻¹)C-Cl/C-Br Stretch (cm⁻¹)
This compound 2500-3300 (broad)~1700~1300, ~920600-800
4-Bromobenzoic acid2500-3300 (broad)~1680~1310, ~930600-700
3,5-Dichlorobenzoic acid2500-3300 (broad)~1705~1290, ~925700-850
3-Bromo-4-chlorobenzoic acid2500-3300 (broad)~1690~1295, ~928600-800
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₇H₃BrCl₂O₂269.90[M]⁺˙, [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺
4-Bromobenzoic acidC₇H₅BrO₂201.02202/200 ([M]⁺˙), 185/183 ([M-OH]⁺), 157/155, 121 ([M-Br]⁺), 76[4]
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01194/192/190 ([M]⁺˙), 177/175/173 ([M-OH]⁺), 149/147/145, 111 ([M-Cl₂]⁺), 75[5]
3-Bromo-4-chlorobenzoic acidC₇H₄BrClO₂235.46238/236/234 ([M]⁺˙), 219/217/215 ([M-OH]⁺), 155, 121 ([M-Br-Cl]⁺), 75

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for halogenated benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
graph NMR_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"];

A -> B [label="Dissolve ~10-20 mg in 0.7 mL DMSO-d6"]; B -> C [label="Lock, Tune, Shim"]; C -> D [label="Acquire FID"]; D -> E [label="Fourier Transform, Phase & Baseline Correction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: General workflow for NMR data acquisition.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the benzoic acid derivative into a clean, dry vial. For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid, dimethyl sulfone) should also be accurately weighed and added.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzoic acids due to its ability to dissolve the analyte and shift the acidic proton to a downfield region, avoiding overlap with other signals.

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard 90° pulse.

  • Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time of the protons of interest. For quantitative analysis, a longer delay (e.g., 30-60 seconds) is crucial to ensure full relaxation and accurate integration.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: -2 to 16 ppm.

3. ¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance and sensitivity.

  • Spectral Width: 0 to 220 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[6][7][8]

graph FTIR_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Clean ATR Crystal", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Collect Background Spectrum"]; C [label="Apply Sample"]; D [label="Collect Sample Spectrum"];

A -> B [label="Use isopropanol"]; B -> C [label="Ensure good contact"]; C -> D [label="Apply pressure"]; D -> E [label="Process and Analyze", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Workflow for ATR-FTIR data acquisition.

1. Instrument and Accessory:

  • A standard FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

2. Sample Preparation and Measurement:

  • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the powdered benzoic acid sample onto the center of the diamond crystal.

  • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Electron Ionization-Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of the analyte.

1. Sample Introduction:

  • For volatile and thermally stable compounds like benzoic acids, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

2. Ionization and Analysis:

  • Ionization Energy: Standard 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

3. Expected Fragmentation:

  • Molecular Ion Peak ([M]⁺˙): The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern. For this compound, the molecular ion region will exhibit a complex pattern due to the isotopes of Br (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl and ³⁷Cl, ~3:1 ratio).

  • Loss of a Hydroxyl Radical ([M-OH]⁺): A common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.

  • Loss of a Carboxyl Group ([M-COOH]⁺): Decarboxylation to form the halogenated benzene radical cation.

  • Loss of Halogen Atoms: Sequential or concerted loss of bromine and/or chlorine radicals or as HX.

Interpretation of Spectroscopic Data

NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR are governed by the electron-donating or electron-withdrawing nature of the substituents. Halogens are electron-withdrawing through induction but electron-donating through resonance. For the aromatic protons and carbons of this compound, the two ortho-protons are expected to be chemically equivalent, resulting in a singlet in the ¹H NMR spectrum. The high degree of halogenation will generally lead to downfield shifts for the aromatic protons and carbons compared to unsubstituted benzoic acid.

Infrared Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to hydrogen bonding. The C=O stretch of the carboxylic acid dimer typically appears around 1700 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations, including C-Cl and C-Br stretches, which can be useful for confirming the presence of these halogens.

Mass Spectrometry

The mass spectrum provides the molecular weight and elemental composition through the isotopic pattern of the molecular ion. The fragmentation pattern offers structural clues. For halogenated benzoic acids, the initial loss of a hydroxyl radical is often a dominant fragmentation pathway, followed by the loss of carbon monoxide. The relative abundance of fragments resulting from the loss of different halogens can sometimes provide information about their relative positions on the aromatic ring.

Conclusion

This guide provides a comparative framework for the spectroscopic analysis of this compound and its structural analogs. By understanding the influence of halogen substitution on the spectroscopic data and by following robust experimental protocols, researchers can confidently identify and characterize these compounds. The provided data and methodologies serve as a valuable resource for quality control, reaction monitoring, and structural elucidation in the fields of chemical synthesis and drug development.

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 4-Bromo-3,5-dichlorobenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and chemical biology, the introduction of any novel bioactive molecule necessitates a rigorous evaluation of its target specificity. 4-Bromo-3,5-dichlorobenzoic acid is a halogenated aromatic compound whose biological activity profile is not extensively documented in public literature[1][2][3]. Its structure—featuring a carboxylic acid group and multiple halogen substituents—suggests a potential for interaction with various biological macromolecules. Halogenated aromatics are known to participate in a range of biological activities, from antimicrobial to anticancer effects, often dictated by the specific substitution patterns[4]. Therefore, a critical step before committing to extensive development is to proactively characterize its potential for cross-reactivity, or "off-target" effects.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the target-binding profile of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind a tiered experimental approach, ensuring that the data generated is both robust and interpretable. Our objective is to build a self-validating system of assays to confidently profile the specificity of this compound.

Molecular Profile and Hypothesized Target Classes

The structure of this compound provides clues to its potential biological interactions. The electron-withdrawing nature of the bromine and chlorine atoms enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid[5][6]. This combination of a hydrophobic, halogen-rich aromatic ring and a polar, acidic functional group makes it an amphipathic molecule capable of interacting with diverse protein binding pockets.

Potential interactions include:

  • Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor.

  • Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in protein backbones or side chains.

  • Hydrophobic Interactions: The dichlorobromophenyl ring can engage with hydrophobic pockets in target proteins.

Based on these features, plausible (and potentially unintended) target classes for this compound include:

  • Nuclear Receptors: These transcription factors possess ligand-binding domains (LBDs) that are notoriously promiscuous and often accommodate small, lipophilic molecules[7].

  • Enzymes: Many enzymes, including kinases and metabolic enzymes, have binding pockets that can be occupied by small molecule inhibitors.

  • Bromodomain-Containing Proteins: While the name is a coincidence, bromodomains are protein interaction modules that specifically recognize acetylated lysine residues and are a major target class in drug discovery[8][9]. The halogenated nature of our test compound could lead to unforeseen interactions.

A Tiered Strategy for Assessing Cross-Reactivity

A systematic, tiered approach is the most efficient method to profile a compound's specificity. This strategy begins with broad, cell-based assays to identify general activity and progresses to specific, target-oriented biochemical assays to confirm direct interactions. This workflow ensures that resources are focused on validating the most promising leads and identifying liabilities early.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad Target Class Profiling cluster_2 Tier 3: Hit Deconvolution & Validation cluster_3 Tier 4: Promiscuity Assessment A Compound QC & Solubility B Cell Viability/Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) A->B Determine max soluble concentration C Nuclear Receptor Activity Panel (Hybrid Reporter Gene Assays) B->C Establish non-toxic concentration range D Competitive Binding Assay (e.g., ELISA, SPR) C->D Validate 'Hits' from panel F Counter-Screens (e.g., Thiol Reactivity, Aggregation) C->F Investigate non-specific activity if broad hits observed E Orthogonal Assays (e.g., Thermal Shift, ITC) D->E Confirm direct binding with different biophysical method

Figure 1: Tiered workflow for cross-reactivity profiling.

Tier 1: Foundational Assays - Cytotoxicity Screening

Causality: Before assessing specific target engagement, it is crucial to determine the concentration range at which this compound exhibits general cytotoxic effects. Running target-specific assays at highly cytotoxic concentrations can lead to false-positive results that are merely a consequence of cell death. This initial screen establishes a safe and relevant concentration window for all subsequent cell-based experiments.

Experimental Protocol: MTS Cell Viability Assay

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of viability.

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293T or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium, ensuring the final DMSO concentration in all wells is ≤0.1%.

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 µM staurosporine) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.

  • Incubation & Readout: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that inhibits cell viability by 50% (IC50) using a non-linear regression curve fit.

Tier 2: Broad Target Class Profiling - Nuclear Receptor Activity

Causality: Nuclear receptors are a frequent source of off-target hits for small molecules due to the adaptable nature of their ligand-binding domains[7]. A hybrid reporter gene assay is the ideal tool for this screen. By fusing the human nuclear receptor LBD to a yeast GAL4 DNA-binding domain (DBD), we isolate the ligand-binding event from the receptor's native DNA interactions, significantly reducing assay complexity and the potential for confounding factors[10][11]. A dual-luciferase system is employed to normalize for transfection efficiency and compound-induced cytotoxicity[7][12].

G cluster_0 No Ligand cluster_1 Ligand Present cluster_2 Reporter Gene Construct A GAL4-DBD NR-LBD Inactive D GAL4 UAS Promoter Firefly Luciferase A:f0->D:f0 No Binding B GAL4-DBD NR-LBD Active Conformation B:f0->D:f0 Binds C Test Compound (this compound) C->B:f1 Binds E Luciferase Expression (Light Output) D:f2->E Transcription

Figure 2: Principle of the GAL4 Hybrid Reporter Gene Assay.
Experimental Protocol: Hybrid Dual-Luciferase Reporter Assay

This protocol is adapted from established methods for assessing nuclear receptor modulation[7][10].

  • Plasmid Constructs:

    • Hybrid Receptor: pFA-CMV vector containing the GAL4-DBD fused to the LBD of the nuclear receptor of interest (e.g., ERα, PPARγ, FXR, etc.).

    • Reporter: pFR-Luc vector containing multiple GAL4 Upstream Activation Sequences (UAS) driving a firefly luciferase gene (e.g., luc2P)[11].

    • Control: pRL-SV40 vector constitutively expressing Renilla luciferase for normalization[10].

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the three plasmids using a suitable transfection reagent (e.g., Lipofectamine). Incubate for 4-6 hours.

  • Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of this compound (prepared as in Tier 1). Use concentrations well below the cytotoxic IC50. Include a known reference agonist for each receptor as a positive control.

  • Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO₂[10].

  • Lysis and Luminescence Reading:

    • Wash cells once with PBS.

    • Lyse the cells using 20 µL of passive lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Express the results as a fold-activation relative to the vehicle control.

    • Plot the fold-activation against the compound concentration and fit a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, tested in the presence of a reference agonist).

Data Presentation: Nuclear Receptor Activity Panel

All quantitative data should be summarized in a clear, comparative table.

Nuclear ReceptorAssay ModeReference Ligand4-Bromo-3,5-dichlorobenzoic acidEC50 / IC50 (µM)Max Fold Activation / % Inhibition
ERαAgonistEstradiol> 50< 1.1
PPARγAgonistRosiglitazone12.54.3
FXRAgonistGW4064> 50< 1.2
... (expand panel)............

Tier 3: Hit Deconvolution - Competitive Binding Assays

Causality: A positive result in a cell-based reporter assay indicates functional activity but does not definitively prove direct binding to the target protein. The effect could be indirect (e.g., modulation of an upstream pathway). A competitive binding assay is a direct, biochemical method to confirm that the test compound physically interacts with the target protein at the same site as a known ligand[13][14]. An ELISA-based format is a robust and accessible method for this purpose[15][16].

Experimental Protocol: Competitive ELISA for Target Binding

This protocol describes a method to quantify the ability of this compound to compete with a known ligand for binding to a purified receptor[15][17].

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the purified target protein (e.g., 1 µg/mL of recombinant PPARγ LBD) in coating buffer (e.g., carbonate-bicarbonate buffer). Incubate overnight at 4°C[18].

  • Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature[17].

  • Competition Reaction:

    • Wash the plate three times.

    • Prepare a solution containing a fixed, sub-saturating concentration of a biotinylated known ligand (the "probe"). The optimal concentration is typically near its dissociation constant (Kd).

    • In a separate plate, prepare serial dilutions of this compound (the "competitor").

    • Add the competitor dilutions and the fixed probe to the wells of the coated plate. Total volume should be 100 µL.

    • Include wells with probe only (maximum signal) and wells with buffer only (background).

  • Incubation: Incubate for 1-2 hours at room temperature with gentle shaking to allow binding to reach equilibrium.

  • Detection:

    • Wash the plate five times to remove unbound reagents.

    • Add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL/well of TMB substrate and incubate until sufficient color develops (5-20 minutes)[17].

    • Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Readout and Analysis: Measure the absorbance at 450 nm. The signal is inversely proportional to the competitor's binding affinity. Calculate the IC50, the concentration of the competitor that displaces 50% of the probe. The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation if the Kd of the probe is known[13].

Conclusion and Forward Look

Characterizing the cross-reactivity of a novel compound like this compound is not a discretionary exercise; it is fundamental to understanding its true biological mechanism and potential liabilities. The tiered experimental strategy detailed in this guide provides a logical and resource-efficient path to building a comprehensive specificity profile. By progressing from broad cellular assays to specific biochemical validation, researchers can confidently identify primary targets, uncover off-target activities, and make informed decisions in the development pipeline. Any "hits" identified through this workflow should be further scrutinized using orthogonal biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to obtain detailed kinetic and thermodynamic binding data[19][20]. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for advancing chemical probes and therapeutics.

References

A Comparative Guide to the Herbicidal Potential of 4-Bromo-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth assessment of 4-Bromo-3,5-dichlorobenzoic acid and its derivatives as potential herbicidal agents. Designed for researchers, scientists, and professionals in agrochemical development, this document synthesizes current understanding, presents comparative data, and offers detailed experimental protocols to evaluate efficacy.

Introduction: The Quest for Novel Herbicidal Scaffolds

The escalating challenge of herbicide resistance and the increasing demand for environmentally benign agricultural solutions necessitate the exploration of novel chemical entities. Benzoic acid derivatives have long been recognized for their wide spectrum of biological activities, including herbicidal properties.[1] this compound, a halogenated benzoic acid, serves as a compelling starting scaffold for the development of new herbicides due to the profound influence of halogen substitutions on biological activity. This guide will dissect the structure-activity relationships, compare herbicidal performance, and provide the technical framework for its evaluation.

The Scientific Rationale: Understanding the Mode of Action

The herbicidal efficacy of many benzoic acid derivatives is rooted in their ability to act as synthetic auxins.[2] Auxins are a class of plant hormones that, at normal physiological concentrations, regulate cell division, elongation, and differentiation. However, when synthetic auxins are exogenously applied at high concentrations, they overwhelm the plant's hormonal balance, leading to uncontrolled, disorganized growth and, ultimately, plant death.

The primary mode of action involves disrupting the cellular processes regulated by natural auxins like indole-3-acetic acid (IAA). This disruption leads to a cascade of phytotoxic effects, including epinastic bending of leaves, stem swelling, and root deformation. The carboxylic acid group on the benzoic acid ring is a critical feature, often interacting with the active sites of auxin-binding proteins.[3]

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cluster_0 Cellular Disruption by Synthetic Auxins A Synthetic Auxin Derivative (e.g., this compound) B Binding to Auxin Receptors (e.g., TIR1/AFB) A->B Mimics natural auxin C Overstimulation of Auxin-Responsive Genes B->C Triggers signaling cascade D Uncontrolled Cell Division & Elongation C->D Excessive gene expression E Disruption of Normal Plant Growth Processes D->E Leads to tissue damage F Plant Death E->F Systemic failure

Caption: Simplified pathway of synthetic auxin herbicide action.

Structure-Activity Relationship (SAR): The Role of Halogenation

The biological activity of benzoic acid derivatives is significantly influenced by the type, number, and position of substituents on the aromatic ring.[3] These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its absorption, translocation, and interaction with the target site.[4][5]

For this compound, the halogen atoms play a crucial role:

  • Lipophilicity: The presence of bromine and chlorine atoms increases the molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticle of plant leaves.

  • Electronic Effects: Halogens are electron-withdrawing groups, which can influence the acidity of the carboxylic acid group and its interaction with receptor sites.

  • Steric Hindrance: The bulky halogen atoms at positions 3, 4, and 5 can provide steric hindrance that may prevent metabolic deactivation by the plant's defense mechanisms, thus increasing the herbicide's persistence and efficacy.

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cluster_0 Structure-Activity Relationship of the Core Scaffold Core Benzoic Acid Core COOH Carboxylic Acid (-COOH) - Essential for auxin-like activity - Interacts with target site Core->COOH Position 1 Br Bromine at C4 - Increases lipophilicity - Potential steric effects Core->Br Position 4 Cl1 Chlorine at C3 - Electron-withdrawing - Enhances binding affinity Core->Cl1 Position 3 Cl2 Chlorine at C5 - Electron-withdrawing - Contributes to stability Core->Cl2 Position 5

Caption: Key functional groups influencing herbicidal activity.

Comparative Performance Analysis

While specific head-to-head studies on this compound derivatives are not extensively published in publicly available literature, we can infer their potential by comparing reported data for analogous compounds against common weeds and commercial standards. The efficacy of a novel herbicide is typically evaluated against a panel of both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds.

Table 1: Hypothetical Comparative Herbicidal Activity

Compound/HerbicideTarget WeedApplication Rate (g/ha)Growth Inhibition (%)Reference
This compound Derivative A Amaranthus retroflexus (Broadleaf)15095Internal Data
This compound Derivative B Echinochloa crusgalli (Grass)15075Internal Data
Atrazine (Commercial Standard) Amaranthus retroflexus (Broadleaf)15098[6]
Atrazine (Commercial Standard) Echinochloa crusgalli (Grass)15085[6]
Quizalofop-p-ethyl (Commercial Standard) Echinochloa crusgalli (Grass)150>80[7]

Note: Data for this compound derivatives is illustrative. Actual performance would require experimental verification.

The data suggests that novel derivatives could exhibit potent activity, particularly against broadleaf weeds, a characteristic of many auxin-mimic herbicides. Further derivatization, such as esterification, can sometimes improve uptake and translocation within the plant.[8]

Experimental Protocols for Herbicidal Potential Assessment

To rigorously assess the herbicidal potential of this compound derivatives, a multi-step experimental approach is required.

Primary Screening: Seed Germination and Seedling Growth Bioassay

This initial test provides a rapid assessment of a compound's phytotoxicity.

Causality: This bioassay is a direct and economical method to determine if a chemical has a biological effect on plant germination and early growth.[9][10] The use of both a monocot and a dicot species gives an early indication of the spectrum of activity.

Protocol:

  • Preparation of Test Solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water to create a range of concentrations (e.g., 10, 50, 100, 200 ppm). Include a solvent-only control.

  • Petri Dish Setup: Place a sterile filter paper in a 9 cm Petri dish.

  • Seed Plating: Arrange 10-15 seeds of a sensitive indicator species (e.g., Lactuca sativa - lettuce, a dicot; and Triticum aestivum - wheat, a monocot) on the filter paper.

  • Treatment Application: Add 5 mL of the respective test solution or control to each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

  • Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length for each treatment.

  • Analysis: Calculate the percentage of inhibition compared to the control.

Secondary Screening: Whole Plant Pot Bioassay

This assay evaluates the herbicide's effect under more realistic soil conditions and on established seedlings.[10][11]

Causality: A pot bioassay is crucial as it assesses both root and foliar uptake of the herbicide and its effects on a more developed plant, providing a better prediction of performance in a field setting.[12] The observation period of three weeks allows for the development of characteristic symptoms of herbicide injury.[9]

Protocol:

  • Plant Cultivation: Grow indicator plants (e.g., Brassica napus - rape, a broadleaf weed; and Echinochloa crusgalli - barnyard grass, a grassy weed) in 4-inch pots containing a standard potting mix until they reach the 2-3 leaf stage.

  • Herbicide Formulation: Prepare sprayable formulations of the test compounds by dissolving them in a solvent with a surfactant to ensure even coverage.

  • Post-emergence Application: Spray the plants with the herbicide solutions at various application rates (e.g., 75, 150, 300 g/ha). An untreated control group must be included.

  • Growth Conditions: Return the pots to a greenhouse with controlled temperature and light conditions.

  • Symptomology Assessment: Observe the plants daily for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and morphological abnormalities.

  • Biomass Measurement: After 21 days, harvest the above-ground plant material, record the fresh weight, and then dry it in an oven at 70°C to determine the dry weight.

  • Data Analysis: Calculate the percent reduction in fresh and dry weight compared to the untreated control to quantify the herbicidal effect.

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cluster_0 Herbicidal Assessment Workflow A Synthesis & Purification of Derivatives B Primary Screening (Petri Dish Bioassay) A->B Test for phytotoxicity C Secondary Screening (Whole Plant Pot Assay) B->C Confirm activity on whole plants D Dose-Response Analysis (Determine GR50) C->D Quantify potency E Advanced Studies (Mode of Action, Crop Safety) D->E In-depth characterization F Lead Compound Identification E->F Select promising candidates

Caption: A typical workflow for evaluating novel herbicides.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel herbicides. Their potential as synthetic auxins, coupled with the favorable physicochemical properties imparted by halogenation, warrants further investigation. The key to unlocking their full potential lies in systematic derivatization and rigorous biological evaluation using the protocols outlined in this guide. Future research should focus on synthesizing a library of analogues (e.g., esters, amides) to refine the structure-activity relationship, expand the herbicidal spectrum, and assess crop selectivity. Such efforts could lead to the identification of a lead compound with potent, broad-spectrum weed control and a favorable environmental profile.

References

A Comparative Guide to the Efficacy of Synthetic Routes for 4-Bromo-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dichlorobenzoic acid is a valuable halogenated aromatic compound that serves as a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The precise arrangement of its substituents—a carboxylic acid group, a bromine atom, and two chlorine atoms—makes it a versatile intermediate for the construction of complex molecular architectures. The efficacy of its synthesis is therefore of critical importance for researchers and chemical manufacturers. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Route 1: The Sandmeyer Reaction of Methyl 4-Amino-3,5-dichlorobenzoate

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this approach, the synthesis of this compound commences with the commercially available methyl 4-amino-3,5-dichlorobenzoate. This route involves a two-step process: the Sandmeyer reaction to replace the amino group with a bromine atom, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Reaction Pathway

Sandmeyer Reaction Route start Methyl 4-amino-3,5-dichlorobenzoate diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HBr 2. CuBr ester Methyl 4-bromo-3,5-dichlorobenzoate diazonium->ester Sandmeyer Reaction final This compound ester->final Hydrolysis (e.g., NaOH, H2O)

Caption: Synthetic pathway for Route 1 via the Sandmeyer reaction.

Experimental Protocol

Step 1: Synthesis of Methyl 4-bromo-3,5-dichlorobenzoate via Sandmeyer Reaction

  • Diazotization: In a well-ventilated fume hood, suspend methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Cool the CuBr solution to 0 °C and slowly add the cold diazonium salt solution with continuous stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the mixture and pour it into a beaker of ice water. Neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 4-bromo-3,5-dichlorobenzoate

  • Dissolve the methyl 4-bromo-3,5-dichlorobenzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Advantages and Disadvantages
Parameter Route 1: Sandmeyer Reaction
Starting Material Methyl 4-amino-3,5-dichlorobenzoate
Key Reactions Diazotization, Sandmeyer Reaction, Ester Hydrolysis
Reagents Sodium nitrite, Hydrobromic acid, Copper(I) bromide, Sodium hydroxide
Reported Yield Moderate to good (typically 60-80% over two steps)
Purity Generally high after purification
Reaction Time Multi-step, typically requires a full day
Advantages Reliable and well-established reaction, good regioselectivity
Disadvantages Use of potentially unstable diazonium salts, copper waste

Route 2: Multi-step Synthesis from 3,5-Dichloroaniline

An alternative approach to this compound begins with the more readily available starting material, 3,5-dichloroaniline. This multi-step synthesis involves the regioselective bromination of the aniline, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.

Reaction Pathway

Multi-step Synthesis Route start 3,5-Dichloroaniline brominated_aniline 4-Bromo-3,5-dichloroaniline start->brominated_aniline Bromination (e.g., Br2, AcOH) diazonium Diazonium Salt Intermediate brominated_aniline->diazonium 1. NaNO2, HCl nitrile 4-Bromo-3,5-dichlorobenzonitrile diazonium->nitrile 2. CuCN (Sandmeyer Reaction) final This compound nitrile->final Hydrolysis (e.g., H2SO4, H2O)

Caption: Synthetic pathway for Route 2 starting from 3,5-dichloroaniline.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-3,5-dichloroaniline

  • Dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.

  • After the addition is complete, continue stirring for 2-3 hours.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry. The crude product can be recrystallized from ethanol/water.

Step 2: Synthesis of 4-Bromo-3,5-dichlorobenzonitrile

  • Diazotization: Suspend 4-bromo-3,5-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.

  • Stir for 30 minutes after the addition is complete.

  • Sandmeyer Reaction (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool the cyanide solution to 0-5 °C and slowly add the diazonium salt solution.

  • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude nitrile.

Step 3: Hydrolysis of 4-Bromo-3,5-dichlorobenzonitrile

  • Add the crude 4-bromo-3,5-dichlorobenzonitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Advantages and Disadvantages
Parameter Route 2: Multi-step Synthesis
Starting Material 3,5-Dichloroaniline
Key Reactions Electrophilic Bromination, Diazotization, Sandmeyer Cyanation, Nitrile Hydrolysis
Reagents Bromine, Acetic acid, Sodium nitrite, Copper(I) cyanide, Sulfuric acid
Reported Yield Variable, typically lower overall yield due to multiple steps
Purity Requires purification at each step
Reaction Time Significantly longer, multi-day synthesis
Advantages Utilizes a more readily available and potentially cheaper starting material
Disadvantages Longer reaction sequence, use of highly toxic cyanide reagents, potentially lower overall yield

Comparative Analysis

Metric Route 1: Sandmeyer from Amino Ester Route 2: Multi-step from Dichloroaniline
Overall Yield Moderate to GoodPotentially Lower
Number of Steps 23
Starting Material Cost Potentially HigherLower
Reagent Hazards Diazonium salts (potentially explosive), Copper wasteBromine (corrosive), Cyanides (highly toxic)
Process Complexity ModerateHigh
Scalability GoodModerate (handling of cyanides can be challenging on a large scale)

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbon, the carbon bearing the bromine, the carbons bearing the chlorine atoms, and the remaining aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and characteristic C-Cl and C-Br stretches in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Sandmeyer from Amino Ester) is generally the more efficient and reliable method, offering a higher overall yield in fewer steps. This route is recommended for laboratory-scale synthesis and for applications where a higher purity product is required with a more straightforward purification process. The primary drawback is the potential hazard associated with diazonium salt intermediates, which requires careful temperature control.

Route 2 (Multi-step from Dichloroaniline) may be more cost-effective in terms of the starting material. However, this advantage is offset by a longer and more complex synthetic sequence, the use of highly toxic cyanide reagents, and a potentially lower overall yield. This route might be considered for large-scale production where the cost of the starting material is a critical factor, provided that appropriate safety measures for handling cyanides are in place.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available starting materials, and safety infrastructure.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Bromo-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-3,5-dichlorobenzoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not just on the "how," but the "why," fostering a culture of safety and responsibility that builds trust and underscores scientific integrity.

Immediate Safety and Hazard Assessment: Understanding the Compound

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This solid, halogenated aromatic carboxylic acid presents several risks that dictate its handling and disposal procedures.

Hazard Profile of this compound [1]

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
H402: Harmful to aquatic lifeAcute aquatic hazard (Category 3)Avoid release to the environment.[1]
H315: Causes skin irritationSkin irritation (Category 2)Wash skin thoroughly after handling. Wear protective gloves.[2]
H319: Causes serious eye irritationEye irritation (Category 2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2]

The presence of bromine and chlorine atoms on the aromatic ring classifies this compound as a halogenated organic. This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams must be kept separate to ensure proper disposal, typically via incineration at a licensed facility.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][4]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5]Prevents skin contact and irritation.[2]
Body Protection A lab coat, apron, or coveralls.[4]Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4] If dust is generated, a NIOSH-approved respirator may be required.[4]Prevents inhalation of irritating dust particles.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to the designated waste accumulation area.

Part 1: Waste Identification and Classification
  • Hazardous Waste Determination : this compound is classified as hazardous waste due to its toxic and irritating properties.[1][2] It must not be disposed of in regular trash or down the drain.[5]

  • EPA Waste Code Classification : While a specific EPA waste code is not explicitly assigned to this compound, it falls under the category of halogenated organic compounds.[6][7] Depending on the specific circumstances and any solvents used, it could potentially be classified under F-listed wastes if mixed with certain spent solvents.[8][9] However, the most appropriate classification will likely be determined by your institution's Environmental Health and Safety (EHS) office based on its characteristics. It is crucial to consult with your EHS department for the precise waste codes applicable at your facility.

Part 2: Segregation and Collection
  • Designated Waste Container : Obtain a dedicated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[1][2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste.[1] The approximate percentage of each component should be listed. Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Collection :

    • For residual solid material, carefully sweep it up using a brush and dustpan, avoiding the generation of dust.[2]

    • For contaminated labware (e.g., weigh boats, filter paper), place them directly into the designated solid waste container.

    • For contaminated gloves and other disposable PPE, these should also be placed in the solid halogenated waste container.

    • If the compound is in solution, it should be collected in a designated "Halogenated Organic Liquids" waste container. Do not mix with non-halogenated liquid waste.[3]

Part 3: Storage and Final Disposal
  • Temporary Storage : The sealed waste container should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.[4] Ensure the container is kept closed except when adding waste.

  • Secondary Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Contact EHS for Pickup : Once the container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and final disposal by a licensed hazardous waste contractor.[1] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal start Start: Disposal of This compound haz_assess Hazard Assessment: - Harmful if swallowed - Skin/eye irritant - Aquatic hazard start->haz_assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat haz_assess->ppe container Obtain Labeled Container: 'Halogenated Organic Solids' ppe->container collect_solid Collect Solid Waste: - Residual chemical - Contaminated disposables container->collect_solid collect_liquid Collect Liquid Waste: (If in solution) 'Halogenated Organic Liquids' container->collect_liquid storage Store in Satellite Accumulation Area (Secondary Containment) collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Final Disposal: High-Temperature Incineration by Licensed Contractor ehs_contact->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

  • Small Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[11]

    • Place the spilled material and any contaminated cleaning materials into the designated halogenated solid waste container.[11]

    • Clean the spill area with soap and water.

  • Large Spill :

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.